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Core Science & Biosynthesis

Foundational

The Definitive Guide to the Structural Elucidation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride

This technical guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning required for the complete structure elucidation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning required for the complete structure elucidation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. This molecule, a subject of interest in medicinal chemistry and drug development, presents a unique analytical challenge due to the combination of the rigid, aromatic isoquinoline core and the flexible, non-aromatic dihydroimidazoline ring. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a practical, experience-driven narrative on the logical application of modern analytical techniques.

Introduction: The Significance of Structural Integrity

In the realm of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring its safety, efficacy, and intellectual property defensibility. The title compound, 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, belongs to a class of heterocyclic compounds that have shown a wide range of biological activities.[1] The isoquinoline moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs.[1] The dihydroimidazoline ring, on the other hand, is known to interact with various biological targets. The combination of these two pharmacophores suggests a potential for novel therapeutic applications, making a thorough structural characterization paramount.

A Plausible Synthetic Route: Context for Analysis

A logical first step in structure elucidation is to understand the molecule's synthetic history. A plausible and efficient method for the synthesis of 2-substituted imidazolines involves the reaction of a nitrile with a diamine.[2] In this case, 3-cyanoisoquinoline would serve as the nitrile precursor, reacting with ethylenediamine in the presence of a catalyst, followed by acidification to yield the hydrochloride salt.

This synthetic context is crucial as it informs the potential impurities that might be present in the sample, such as unreacted starting materials or side-products from incomplete cyclization.

The Analytical Workflow: A Symphony of Techniques

The definitive structural confirmation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride is achieved through a synergistic application of several analytical techniques. The workflow is designed to build a comprehensive picture of the molecule, from its elemental composition to the precise spatial arrangement of its atoms.

G cluster_0 Initial Characterization cluster_1 Functional Group & Connectivity Analysis cluster_2 Definitive 3D Structure EA Elemental Analysis MS Mass Spectrometry EA->MS Provides Molecular Formula FTIR FTIR Spectroscopy MS->FTIR Confirms Molecular Weight NMR_1D 1D NMR (¹H, ¹³C) FTIR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establishes Atom Connectivity XRAY X-ray Crystallography NMR_2D->XRAY Confirms Constitution & Suggests Conformation

Caption: A logical workflow for comprehensive structure elucidation.

Part 1: Foundational Analysis - Elemental Composition and Molecular Weight

Elemental Analysis: The Empirical Formula

Protocol: A sample is subjected to combustion analysis to determine the percentage composition of carbon, hydrogen, and nitrogen. The percentage of chlorine is determined by titration.

Expected Results:

ElementExpected %
Carbon (C)61.16
Hydrogen (H)5.13
Nitrogen (N)17.82
Chlorine (Cl)15.89

Causality of Choice: Elemental analysis provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. This fundamental piece of data is the first checkpoint in confirming the molecular identity.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Protocol: The sample is analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry in positive ion mode.

Expected Results:

ParameterValue
Calculated [M+H]⁺236.0951
Observed [M+H]⁺236.0955

Causality of Choice: HRMS provides a highly accurate mass measurement of the protonated molecule (the free base), allowing for the unambiguous determination of the molecular formula, C₁₂H₁₁N₃. This elevates the empirical formula to a precise molecular formula. The observation of an isotopic pattern for chlorine in the low-resolution spectrum would further support the presence of the hydrochloride salt.

Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum can provide valuable structural information. Key expected fragments include losses of ethene from the imidazoline ring and cleavage of the bond between the two ring systems.

Part 2: Spectroscopic Deep Dive - Unveiling the Molecular Architecture

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Protocol: The solid sample is analyzed using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

Expected Key Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2800Strong, BroadN-H stretching (amine salt)
~3100-3000MediumAromatic C-H stretching
~2900-2800MediumAliphatic C-H stretching
~1640StrongC=N stretching (imidazoline)
~1600, 1480Medium-StrongAromatic C=C stretching

Causality of Choice: FTIR is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in the molecule. The broad N-H stretch is characteristic of the hydrochloride salt, while the C=N stretch confirms the presence of the imidazoline ring.[3] The aromatic C=C and C-H stretches are indicative of the isoquinoline core.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a suite of 1D and 2D NMR experiments is required.

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.35s1HH-1
8.50d1HH-4
8.20d1HH-8
8.05d1HH-5
7.85t1HH-7
7.75t1HH-6
4.05s4HH-4', H-5'
10.5 (broad)s2HN-H

Interpretation:

  • The downfield signals between 7.75 and 9.35 ppm are characteristic of the protons on the isoquinoline ring. The singlet at 9.35 ppm is assigned to H-1, which is deshielded by the adjacent nitrogen atom.

  • The singlet at 4.05 ppm integrating to 4H is a key indicator of the two equivalent methylene groups in the 4,5-dihydro-1H-imidazol-2-yl ring.

  • The broad singlet at 10.5 ppm, which would disappear upon D₂O exchange, is indicative of the two exchangeable N-H protons of the imidazolinium cation.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)DEPT-135Assignment
165.0-C-2' (Imidazoline C=N)
152.0CHC-1
137.0CC-8a
135.5CHC-4
131.0CHC-7
129.5CC-4a
128.0CHC-5
127.5CHC-6
125.0CHC-8
122.0CC-3
45.0CH₂C-4', C-5'

Interpretation:

  • The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups (positive signals) and quaternary carbons (no signal).

  • The most downfield signal at 165.0 ppm is characteristic of the amidinium carbon (C-2') in the imidazolinium ring.

  • The signals in the aromatic region (122.0-152.0 ppm) correspond to the isoquinoline carbons.[5]

  • The upfield signal at 45.0 ppm is assigned to the equivalent methylene carbons of the imidazoline ring.

To unequivocally connect the protons and carbons and confirm the overall structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations would be observed between the adjacent aromatic protons of the isoquinoline ring (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra, for example, linking the proton signal at 4.05 ppm to the carbon signal at 45.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the connectivity between the isoquinoline and imidazoline rings. Key expected long-range correlations include:

  • A correlation from H-1 and H-4 of the isoquinoline ring to the C-3 carbon.

  • A correlation from H-4 of the isoquinoline ring to the C-2' carbon of the imidazoline ring, definitively establishing the point of attachment.

  • Correlations from the methylene protons (H-4'/H-5') of the imidazoline ring to the C-2' carbon.

G cluster_0 1D NMR cluster_1 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H Correlation HMBC HMBC H1_NMR->HMBC Long-Range C-H Correlation C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC COSY->HMBC Confirms Proton Network HSQC->HMBC Confirms Direct Bonds

Caption: The interplay of 2D NMR experiments for structural confirmation.

Part 3: The Ultimate Proof - X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure in the solid state.

Protocol:

  • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software.

Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms, including the conformation of the dihydroimidazoline ring and the packing of the molecules in the crystal lattice. This would definitively confirm the connectivity and stereochemistry of the molecule.

Conclusion

The structural elucidation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride is a systematic process that relies on the logical interpretation of data from a suite of complementary analytical techniques. By following the workflow outlined in this guide—from foundational elemental analysis and mass spectrometry to the detailed connectivity mapping provided by 1D and 2D NMR, and finally, the definitive proof from X-ray crystallography—researchers can achieve an unequivocal and robust characterization of this and other novel chemical entities. This rigorous, self-validating approach is fundamental to the principles of scientific integrity and is an absolute requirement in the field of drug discovery and development.

References

  • Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link][3]

  • Ishihara, M., & Togo, H. (2007). An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines in the Presence of tert-Butyl Hypochlorite. Synthesis, 2007(12), 1939-1942.
  • Bai, G. Y., Xu, K., Chen, G. F., Yang, Y. H., & Li, T. Y. (2011).
  • Ishihara, M., & Togo, H. (2006). 2-Imidazolines were easily prepared in good yields from the reaction of aldehydes and ethylenediamine with iodine in the presence of potassium carbonate. The 2-imidazolines were smoothly oxidized to the corresponding imidazoles in good yields using (diacetoxyiodo)
  • Sayama, S. (2006). Various 2-oxazolines were prepared from aromatic aldehydes and 2-aminoethanol with pyridinium hydrobromide perbromide in water at room temperature. The reaction of aromatic aldehydes with ethylenediamine gave 2-imidazolines in good yields under the same reaction conditions. Synlett, 2006(09), 1479-1484.
  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link][4]

  • Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-155.
  • Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link][5]

  • MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link][6]

  • Organic Chemistry Portal. Synthesis of 2-imidazolines. [Link][2]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride: Synthesis, Putative Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. In the absence of direct literature, this document establishes a foundational understanding by extrapolating from well-documented research on its core components: the isoquinoline scaffold and the 2-imidazoline moiety. A plausible synthetic pathway is proposed, and its putative physicochemical properties are discussed. The guide delves into the anticipated pharmacology, focusing on its likely interaction with imidazoline receptors, and explores potential therapeutic applications stemming from this interaction. This document serves as a vital resource for researchers initiating studies on this and related compounds, offering a structured approach to its synthesis and biological evaluation.

Introduction: The Convergence of Two Privileged Scaffolds

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with significant biological activities.[1][2] The fusion of a benzene ring to a pyridine ring confers a unique electronic and steric character, making it a "privileged scaffold" in medicinal chemistry.[3] Isoquinoline derivatives exhibit a broad spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, and neuroprotective effects.[2]

Similarly, the 2-imidazoline ring is a key pharmacophore in numerous clinically significant drugs. Compounds bearing this moiety are well-known for their interaction with imidazoline receptors, which are distinct from adrenergic receptors.[4] These receptors are categorized into three main subtypes: I₁, I₂, and I₃, each associated with different physiological functions.[5][6][7] The I₁ receptor is primarily involved in the central regulation of blood pressure, the I₂ receptor is implicated in the modulation of monoamine oxidase (MAO) and various neurological conditions, and the I₃ receptor plays a role in insulin secretion.[5][6]

The conjugation of these two pharmacophores in 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride suggests a molecule with the potential for novel and potent biological activity, likely mediated by imidazoline receptors. This guide aims to provide a thorough, albeit predictive, analysis of this compound to stimulate and direct future research.

Proposed Synthesis and Physicochemical Properties

While a specific synthetic route for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride has not been published, a logical and efficient pathway can be proposed based on established organic synthesis methodologies. The key steps would involve the synthesis of an isoquinoline-3-carbonitrile intermediate followed by its conversion to the desired 2-imidazoline derivative.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below:

Step 1: Synthesis of Isoquinoline-3-carboxamide

The synthesis can commence from readily available starting materials to form isoquinoline-3-carboxamide. The specific precursors and reaction conditions would be selected based on established methods for the synthesis of substituted isoquinolines.

Step 2: Dehydration to Isoquinoline-3-carbonitrile

The isoquinoline-3-carboxamide can then be dehydrated to the corresponding nitrile using a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

Step 3: Cyclization to 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline

The crucial step involves the reaction of isoquinoline-3-carbonitrile with ethylenediamine. This reaction, often catalyzed by a Lewis acid or carried out under high pressure, leads to the formation of the 2-imidazoline ring.

Step 4: Formation of the Hydrochloride Salt

Finally, the free base of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to yield the hydrochloride salt, which typically exhibits improved solubility and stability.

Synthetic Pathway A Isoquinoline Precursor B Isoquinoline-3-carboxamide A->B Multi-step synthesis C Isoquinoline-3-carbonitrile B->C Dehydration (e.g., POCl3) D 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline C->D Cyclization with ethylenediamine E 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline ;hydrochloride D->E HCl Putative Signaling Pathway cluster_0 Cell Membrane cluster_1 Mitochondrion Compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline I1_Receptor I1 Imidazoline Receptor Compound->I1_Receptor Binds I2_Receptor I2 Imidazoline Receptor (on MAO) Compound->I2_Receptor Binds PLC Phospholipase C I1_Receptor->PLC Activates DAG Diacylglycerol PLC->DAG Generates AA Arachidonic Acid PLC->AA Generates Physiological_Effect_1 ↓ Sympathetic Outflow ↓ Blood Pressure DAG->Physiological_Effect_1 AA->Physiological_Effect_1 MAO Monoamine Oxidase I2_Receptor->MAO Modulates Neurotransmitters Neurotransmitter Metabolism MAO->Neurotransmitters Alters Physiological_Effect_2 Neuroprotection Analgesia Antidepressant effects Neurotransmitters->Physiological_Effect_2

Caption: Putative signaling pathways for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline at I₁ and I₂ imidazoline receptors.

Potential Therapeutic Applications

Given its predicted affinity for imidazoline receptors, 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride could be investigated for a range of therapeutic applications.

Cardiovascular Diseases

If the compound acts as an I₁ receptor agonist, it could be a candidate for the development of new antihypertensive agents. The potential for higher selectivity for I₁ receptors over α₂-adrenergic receptors could lead to a better side-effect profile compared to older centrally acting antihypertensives, with less sedation and dry mouth. [8]

Neurological and Psychiatric Disorders

Interaction with I₂ receptors opens up possibilities for treating a variety of central nervous system disorders:

  • Chronic Pain: I₂ receptor ligands have demonstrated significant analgesic effects in animal models of neuropathic and inflammatory pain. [9]* Depression and Anxiety: By modulating MAO activity, the compound could influence the levels of key neurotransmitters involved in mood regulation, suggesting potential as an antidepressant or anxiolytic.

  • Neurodegenerative Diseases: The neuroprotective effects associated with I₂ receptor ligands make this compound a potential candidate for diseases like Parkinson's and Alzheimer's disease.

Metabolic Disorders

The I₃ imidazoline receptor is involved in the regulation of insulin secretion from pancreatic β-cells. [5]Although less is known about the structural requirements for I₃ receptor ligands, this remains a potential area of investigation for this class of compounds in the context of type 2 diabetes.

Experimental Protocols for Evaluation

To validate the predicted pharmacological profile of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of the compound for imidazoline receptor subtypes (I₁, I₂) and α-adrenergic receptors (α₁, α₂).

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines known to express the target receptors (e.g., rat brain cortex for I₂ receptors, rat kidney for I₁ receptors).

  • Radioligand Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-clonidine for I₁ receptors, [³H]-idazoxan for I₂ receptors) in the presence of increasing concentrations of the test compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity of the filters is then measured using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) values to quantify the binding affinity.

In Vivo Models of Hypertension

Objective: To evaluate the antihypertensive effects of the compound in an animal model.

Protocol:

  • Animal Model: Use spontaneously hypertensive rats (SHR) or another suitable model of hypertension.

  • Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.

  • Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate using telemetry or tail-cuff plethysmography.

  • Data Analysis: Analyze the changes in blood pressure and heart rate over time compared to a vehicle-treated control group.

Conclusion and Future Directions

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride represents a promising, yet unexplored, chemical entity at the intersection of two well-established pharmacophores. The proposed synthetic route provides a clear path for its preparation, and the inferred pharmacological profile strongly suggests its potential as a modulator of imidazoline receptors. Future research should focus on the synthesis and thorough in vitro and in vivo characterization of this compound to validate its predicted activities. Elucidation of its precise mechanism of action and selectivity profile will be crucial in determining its therapeutic potential in cardiovascular, neurological, or metabolic diseases. This technical guide serves as a foundational document to inspire and guide these future investigations.

References

  • Ataman Kimya. ISOQUINOLINE. Available at: [Link]

  • FooDB. Showing Compound Isoquinoline (FDB012557). Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. PubMed, 10403788. Available at: [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore development and SAR studies of imidazoline receptor ligands. Mini reviews in medicinal chemistry, 12(14), 1542–1555. Available at: [Link]

  • Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Fatima, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed, 32819323. Available at: [Link]

  • Google Patents. SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES.
  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. ResearchGate. Available at: [Link]

  • Bousquet, P. (2000). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie, 4(3), 11-15. Available at: [Link]

  • Bousquet, P., et al. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological reviews, 72(1), 50–79. Available at: [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & therapeutics, 178, 68–81. Available at: [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Available at: [Link]

  • Google Patents. United States Patent (19).
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. PMC, 5600648. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone. Available at: [Link]

  • Google Patents. WO2008084496A1 - Novel substituted 1h-benz [de] isoquinoline-1, 3 -diones.
  • Gáspár, D., et al. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 27(19), 6253. Available at: [Link]

  • Bemis, G. W., et al. (2000). Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase. Journal of medicinal chemistry, 43(8), 1555–1566. Available at: [Link]

  • Hudson, A. L., et al. (1995). Imidazoline binding sites and signal transduction pathways. Clinical and experimental hypertension, 17(1-2), 103–115. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride: Synthesis, Properties, and Commercial Acquisition

Introduction The landscape of drug discovery is perpetually driven by the quest for novel molecular scaffolds that exhibit promising pharmacological activities. Within this context, the fusion of privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of drug discovery is perpetually driven by the quest for novel molecular scaffolds that exhibit promising pharmacological activities. Within this context, the fusion of privileged heterocyclic systems represents a compelling strategy for the generation of new chemical entities with unique biological profiles. This guide focuses on one such molecule: 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. This compound marries the structurally significant isoquinoline core with a 2-substituted imidazoline moiety, suggesting a rich potential for interaction with various biological targets.

Isoquinoline and its derivatives are renowned for their wide-ranging pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anesthetic properties.[1][2] The isoquinoline framework is a key component in numerous natural alkaloids, such as papaverine and morphine, and approved drugs like the antihypertensive agent quinapril.[3] Similarly, the 4,5-dihydro-1H-imidazole (imidazoline) ring is a well-established pharmacophore found in compounds with diverse therapeutic applications, from antidepressants to agents for neurodegenerative diseases.[4][5]

Direct literature and commercial listings for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride are scarce, positioning it as a novel compound for research and development. This guide, therefore, serves as a foundational technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the predicted physicochemical properties, plausible synthetic routes, strategies for commercial acquisition via custom synthesis, and insights into its potential pharmacological relevance. The information herein is synthesized from the established chemistry of the constituent isoquinoline and imidazoline moieties.

Physicochemical Properties and Structural Attributes

The properties of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride can be inferred from its constituent parts. The isoquinoline component is a weakly basic, aromatic heterocycle.[6] The imidazoline ring introduces a more basic nitrogenous system.[7] The hydrochloride salt form is expected to enhance the compound's solubility in aqueous media, a desirable characteristic for many biological assays.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₂H₁₂ClN₃Calculated from structure
Molecular Weight 233.70 g/mol Calculated from structure
Appearance Likely a colorless to pale yellow solid.[6][8]Based on properties of isoquinoline and imidazole derivatives.
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol.[6][9]The hydrochloride salt form generally increases aqueous solubility.
pKa The imidazoline nitrogen is expected to be the most basic center, with a pKa likely in the range of 9-11.[7] The isoquinoline nitrogen is significantly less basic (pKa of the conjugate acid is 5.14).[6]Based on known pKa values for similar heterocyclic systems.

Strategic Synthesis and Methodologies

As 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride is not a stock chemical, its acquisition necessitates a de novo synthesis. A logical and efficient synthetic strategy would involve the preparation of a 3-substituted isoquinoline precursor followed by the construction of the imidazoline ring.

Part 1: Synthesis of a 3-Cyanoisoquinoline Precursor

A versatile and highly plausible starting point for the synthesis of the target molecule is 3-cyanoisoquinoline. The cyano group serves as an excellent electrophilic handle for the subsequent formation of the imidazoline ring. Several methods exist for the synthesis of substituted isoquinolines.[10] A modern and effective approach is the trapping of metalated o-tolualdehyde tert-butylimines with nitriles.[11] However, a more classical and accessible route might involve the modification of an existing isoquinoline core.

Part 2: Construction of the 4,5-dihydro-1H-imidazol-2-yl Moiety

The formation of a 2-substituted imidazoline from a nitrile is a well-established transformation in heterocyclic chemistry. A convenient and effective method involves the reaction of the nitrile with ethylenediamine, often facilitated by a Lewis acid such as trimethylaluminum.[4] Alternatively, the reaction can be promoted by heating the nitrile and ethylenediamine, sometimes with the addition of a catalyst.

Proposed Synthetic Protocol

The following represents a hypothetical, yet chemically sound, multi-step protocol for the laboratory-scale synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride.

Step 1: Synthesis of 3-Cyanoisoquinoline (Illustrative Precursor)

This step assumes the availability of a suitable isoquinoline starting material for conversion to the 3-cyano derivative. The specific method would depend on the starting material.

Step 2: Synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanoisoquinoline (1.0 equivalent) in anhydrous toluene.

  • Addition of Reagents: To this solution, add ethylenediamine (1.2 equivalents).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline free base in a minimal amount of a suitable organic solvent, such as ethyl acetate or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 4M HCl in dioxane or gaseous HCl dissolved in ethyl acetate) dropwise with stirring.[12]

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield the final product.

G cluster_0 Synthesis Pathway 3-Cyanoisoquinoline 3-Cyanoisoquinoline Reaction with Ethylenediamine Reaction with Ethylenediamine 3-Cyanoisoquinoline->Reaction with Ethylenediamine Step 2 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline (Free Base) 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline (Free Base) Reaction with Ethylenediamine->3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline (Free Base) HCl Addition HCl Addition 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline (Free Base)->HCl Addition Step 3 Final Product (Hydrochloride Salt) Final Product (Hydrochloride Salt) HCl Addition->Final Product (Hydrochloride Salt) G Researcher Researcher Define Project Define Project Researcher->Define Project 1. Specify Compound & Requirements Initiate Project Initiate Project Researcher->Initiate Project 7. Place Order CRO CRO Feasibility & Quote Feasibility & Quote CRO->Feasibility & Quote 5. Assess & Propose Deliver Product Deliver Product CRO->Deliver Product 9. Ship Compound & Data Identify Potential CROs Identify Potential CROs Define Project->Identify Potential CROs 2. Vendor Search Request Quotation Request Quotation Identify Potential CROs->Request Quotation 3. Provide Synthesis Details Request Quotation->CRO 4. Submit Inquiry Feasibility & Quote->Researcher 6. Review & Approve Initiate Project->CRO 8. Synthesis & QC Deliver Product->Researcher 10. Receive & Verify

Caption: Workflow for acquiring the compound via custom synthesis.

Potential Pharmacological Profile and Research Applications

The combination of the isoquinoline and imidazoline scaffolds suggests several avenues for pharmacological investigation.

  • Anticancer Activity: Many isoquinoline derivatives exhibit potent anticancer properties through various mechanisms, including the inhibition of topoisomerase and disruption of microtubule dynamics. [1][2]* Neurological and Psychiatric Disorders: Imidazoline derivatives are known to interact with various receptors in the central nervous system, including α₂-adrenergic and serotonin receptors, and have shown potential as antidepressants and treatments for neurodegenerative diseases. [4][13]* Antimicrobial and Antifungal Properties: Both isoquinoline and imidazole-containing compounds have been reported to possess significant antimicrobial and antifungal activities. [2][14] Researchers investigating this molecule could explore its activity in a variety of in vitro and in vivo assays related to these therapeutic areas.

Safe Handling and Storage

As with any novel chemical compound, 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or powder.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using a panel of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the chemical structure. Expected signals would include aromatic protons from the isoquinoline ring and aliphatic protons from the imidazoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present in the molecule. [15]* High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Conclusion

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride represents a novel and unexplored chemical entity with significant potential for drug discovery and development. While not commercially available off-the-shelf, this guide provides a comprehensive framework for its synthesis, acquisition, and initial characterization. By leveraging the well-documented chemistry of its isoquinoline and imidazoline components, researchers can confidently embark on the investigation of this promising molecule and its potential contributions to medicinal chemistry.

References

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link] [6]2. Govindachari, T. R., & Pai, B. R. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org. Retrieved from [Link] [16]3. Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link] [1]4. Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link] [3]5. Wikipedia. (n.d.). Imidazole. Retrieved from [Link] [8]6. ResearchGate. (n.d.). Synthesis of 3-substituted isoquinolines by Prasad et al.¹⁰². Retrieved from [Link] [10]7. Bailey, T. R., et al. (1989). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 32(4), 792-798. [4]8. PubChem. (n.d.). 4,5-dihydro-1H-imidazole;1H-indole. Retrieved from [Link] [17]9. SYNthesis Med Chem. (n.d.). Custom Synthesis. Retrieved from [Link] [18]10. Sheverdov, V. P., et al. (2015). Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. Russian Journal of Organic Chemistry, 51(1), 123-126.

  • Imidazoline derivatives: a patent review (2006--present). (2013). Expert Opinion on Therapeutic Patents, 23(10), 1349-1361. [5]12. SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link] [19]13. YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link] 14. Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link] [2]15. Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Retrieved from [12]16. Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 4-11. [14]17. Royal Society of Chemistry. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Medicinal Chemistry.

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link] [20]23. ResearchGate. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link] [21]24. MDPI. (2023). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Catalysts, 13(9), 1285.

  • ResearchGate. (n.d.). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. Retrieved from [Link] [22]31. Journal of the American Chemical Society. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7586-7597. [15]37. Sciencemadness.org. (2021). Forming oxalte salts of amines. Retrieved from [Link] 38. Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cell-Based Assays Using 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Isoquinoline-Imidazoline Scaffold The isoquinoline structural motif is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoquinoline-Imidazoline Scaffold

The isoquinoline structural motif is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The fusion of an isoquinoline core with other heterocyclic systems, such as imidazoline, presents a compelling strategy for the development of novel therapeutic agents with unique biological profiles. 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride is a member of this promising class of compounds. While specific literature on this exact molecule is emerging, its structural alerts strongly suggest potential as a modulator of critical cellular processes, making it a compound of significant interest for drug discovery and development professionals.

This guide provides a comprehensive framework for investigating the cellular effects of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. We will delve into its potential mechanism of action as a Rho-associated coiled-coil containing kinase (ROCK) inhibitor and provide detailed, validated protocols for assessing its impact on cell viability, migration, and ROCK activity.

Predicted Mechanism of Action: Targeting the ROCK Signaling Pathway

The Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are serine/threonine kinases that are pivotal regulators of the actin cytoskeleton.[2] Dysregulation of the ROCK signaling pathway is implicated in a multitude of pathological conditions, including cancer metastasis, inflammation, and hypertension.[2][3] The structural characteristics of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride are consistent with those of other kinase inhibitors, making the ROCK pathway a primary putative target.[4] Inhibition of ROCK can lead to a reduction in cancer cell migration and invasion, making it an attractive therapeutic strategy.[5]

Diagram 1: The ROCK Signaling Pathway

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride Compound->ROCK Inhibits pMLC Phospho-MLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cell_Contraction Cell Contraction & Migration Actin_Cytoskeleton->Cell_Contraction

Caption: The ROCK signaling pathway and the putative inhibitory action of the compound.

Section 1: Assessment of Cytotoxicity

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and appropriate concentration ranges for subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride.

Materials:

  • 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

  • Selected cancer cell line (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in a complete culture medium to obtain a range of desired concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[8]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
0.11.2096
11.0584
100.6552
500.2016
1000.108

Section 2: Evaluation of Anti-Migratory Effects

The ability of cancer cells to migrate is a critical step in metastasis.[10] The Transwell migration assay, also known as the Boyden chamber assay, is a widely accepted method for quantifying the migratory capacity of cells in vitro.[11]

Protocol 2: Transwell Migration Assay

This protocol assesses the ability of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride to inhibit cancer cell migration.

Materials:

  • 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

  • Selected cancer cell line (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Crystal Violet staining solution (0.1% in 20% methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the complete medium with a serum-free medium and incubate for 24 hours.[12]

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add 600 µL of complete medium (containing FBS as a chemoattractant).

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-treat the cell suspension with various non-lethal concentrations (as determined by the MTT assay) of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride or vehicle control for 30 minutes.

  • Migration: Add 200 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.[11]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for a period that allows for sufficient migration (e.g., 12-24 hours, to be optimized for the specific cell line).[13]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[13]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[14] Stain the cells with 0.1% Crystal Violet solution for 30 minutes.[11]

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Capture images of the stained migrated cells using a microscope.

  • Quantification: Count the number of migrated cells in several random fields of view for each insert. Alternatively, the dye can be eluted with 90% acetic acid, and the absorbance can be measured at 590 nm.[11]

Diagram 2: Transwell Migration Assay Workflow

Transwell_Workflow cluster_0 Setup cluster_1 Incubation cluster_2 Processing cluster_3 Analysis A Add chemoattractant to lower chamber B Seed pre-treated cells in upper chamber A->B C Incubate for 12-24h B->C D Remove non-migrated cells C->D E Fix and stain migrated cells D->E F Image and quantify migrated cells D->F

Caption: A simplified workflow of the Transwell migration assay.

Section 3: Direct Measurement of ROCK Inhibition

To confirm that the observed effects on cell migration are due to the inhibition of ROCK, a direct assessment of ROCK activity is necessary. The In-Cell Western™ assay is a powerful immunocytochemical method that allows for the quantification of protein levels and post-translational modifications directly in cultured cells, providing a more physiologically relevant context than traditional enzyme assays.[15][16]

Protocol 3: In-Cell Western™ Assay for ROCK Activity

This protocol measures the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696, a direct downstream target of ROCK. A decrease in p-MYPT1 (Thr696) levels indicates ROCK inhibition.

Materials:

  • 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

  • Selected cell line with detectable ROCK activity (e.g., A549, HeLa)

  • Primary antibody against phospho-MYPT1 (Thr696)

  • Primary antibody for a normalization protein (e.g., GAPDH or Tubulin)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Blocking buffer (e.g., Rockland Immunochemicals In-Cell Western Blocking Buffer)

  • Permeabilization buffer (PBS with 0.1% Triton X-100)

  • 3.7% Formaldehyde in PBS

  • 96-well black-walled, clear-bottom plates

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and allow them to attach overnight. Treat the cells with various concentrations of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride for a predetermined time (e.g., 1-2 hours).

  • Fixation: Remove the treatment medium and fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature without shaking.[17]

  • Permeabilization: Remove the formaldehyde solution and wash the cells four times with 200 µL of permeabilization buffer for 5 minutes each with gentle shaking.[17]

  • Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.[15]

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of primary antibody solution (containing both anti-p-MYPT1 and the normalization antibody) diluted in blocking buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate four times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Add 50 µL of the secondary antibody solution (containing both IRDye® 800CW and IRDye® 680RD secondary antibodies) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the washing step as in step 6.

  • Imaging: Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both the target protein (p-MYPT1) and the normalization protein. Normalize the p-MYPT1 signal to the normalization protein signal for each well. Compare the normalized signals of treated cells to the vehicle control to determine the extent of ROCK inhibition.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Synthesis of 4,5-Dihydro-1H-[4][10]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. (2022). PMC. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • Standard Operating Procedure (SOP) for Transwell Migration Assay. (2024). ResearchHub. [Link]

  • Synthesis and antiproliferative activity evaluation of imidazole-based indeno[1,2-b]quinoline-9,11-dione derivatives. (2013). PubMed. [Link]

  • The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. (2024). National Institutes of Health. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. (2021). PMC. [Link]

  • In-Cell Western (ICW) Protocol. (n.d.). Rockland Immunochemicals. [Link]

  • In-Cell Western™ Assay. (n.d.). LI-COR Biosciences. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2021). Iranian Journal of Pharmaceutical Research. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]

  • Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning Life Sciences. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]

  • 3,4-dihydroisoquinoline derivative compounds and drugs containing these compounds as the active ingredient. (2002).
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. [Link]

  • Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. (2023). MDPI. [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. (2024). PMC. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. (n.d.). Advansta. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. [Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018). ResearchGate. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]

  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. (2023). PMC. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2021). ResearchGate. [Link]

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2020). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. (2024). PMC. [Link]

  • In-Cell Western Assay. (n.d.). Bio-Rad. [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. (2014). Bio-protocol. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. (2020). PMC. [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). MDPI. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). PMC. [Link]

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Application

Application Notes & Protocols for In Vivo Studies with 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride (BU224)

Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals Executive Summary & Compound Profile This document provides a comprehensive guide for the design and execution of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

This document provides a comprehensive guide for the design and execution of in vivo animal studies using 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, a compound commonly identified in scientific literature as BU224 . As a high-affinity and selective ligand for the Imidazoline I2 Binding Site (I2-BS), BU224 has emerged as a critical research tool for investigating the therapeutic potential of this target in various pathologies.[1][2]

The primary focus of BU224 research has been in the field of neuroscience. Altered levels of I2 binding sites have been identified in the brains of patients with neurodegenerative conditions, notably Alzheimer's disease, suggesting that modulating this system could be a viable therapeutic strategy.[3] Preclinical studies have demonstrated that BU224 can produce significant neuroprotective effects, including the reversal of cognitive deficits and a reduction in neuroinflammation in animal models of Alzheimer's disease.[4] Furthermore, its activity at spinal I2 receptors has been linked to potent antinociceptive (pain-relieving) effects.[1]

This guide synthesizes published data with established best practices for animal research to provide investigators with a robust framework for determining appropriate dosages, formulating the compound for administration, and designing rigorous, reproducible experiments.

Foundational Principles for In Vivo Study Design

A successful in vivo study is not merely about administering a pre-defined dose. It is a systematic process of inquiry where each parameter is carefully considered. The causality behind experimental choices is paramount.

Defining the Scientific Objective and Animal Model Selection

The first step is to crystallize the research question, as this will dictate the choice of animal model, dosage, and endpoint measures.

  • Neuroprotection/Cognitive Enhancement: For studying effects relevant to Alzheimer's disease, transgenic mouse models that recapitulate key aspects of amyloid pathology, such as the 5XFAD mouse model , are highly relevant. A key study demonstrated significant cognitive restoration and reduced microgliosis in 6-month-old 5XFAD mice treated with BU224.[4]

  • Nociception/Analgesia: To investigate pain mechanisms, standard rodent models such as Sprague-Dawley rats are typically used. The endpoint is often a quantifiable response to a noxious stimulus, and the route of administration may be systemic (e.g., intraperitoneal) or localized (e.g., intrathecal) to probe spinal mechanisms.[1]

The Critical Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

While specific public PK/PD data for BU224 (e.g., Cmax, Tmax, half-life) is limited, the principles remain vital.[5][6]

  • Pharmacokinetics (PK): What the body does to the drug. This includes absorption, distribution, metabolism, and excretion. The route of administration dramatically impacts PK. An intraperitoneal (i.p.) injection generally leads to rapid systemic absorption, while intrathecal (i.t.) administration delivers the compound directly to the spinal cord, bypassing the blood-brain barrier and first-pass metabolism.[7]

  • Pharmacodynamics (PD): What the drug does to the body. This is the relationship between drug concentration at the site of action and the resulting physiological effect. For BU224, this could be an improvement in a memory task or a reduction in pain response.[1][4]

Given the lack of detailed PK data, initial dose-range finding (DRF) and tolerability studies are highly recommended when exploring a new model or endpoint.

Dosage Selection: An Evidence-Based Approach

Dosage determination should be grounded in published literature. The following table summarizes key dosages that have been validated in peer-reviewed studies.

CompoundAnimal ModelRoute of AdministrationDosageKey FindingReference
BU224 5XFAD Transgenic MiceIntraperitoneal (i.p.)5 mg/kg (twice daily for 10 days)Attenuated memory deficits and reduced neuroinflammation.[4]
BU224 Sprague-Dawley RatsIntrathecal (i.t.)5 - 250 µg (total dose)Dose-dependent inhibition of nociceptive responses.[1]

For systemic studies investigating neuroprotective or behavioral effects in mice, the 5 mg/kg (i.p.) regimen serves as an excellent, validated starting point.[4]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with integrated quality control steps to ensure accuracy and reproducibility.

Protocol 1: Formulation of BU224 Dosing Solution

Rationale: BU224 is a hydrochloride salt, which typically confers aqueous solubility. Therefore, a simple, isotonic saline solution is the preferred vehicle, minimizing potential confounding effects from co-solvents. This protocol is designed for preparing a solution for i.p. injection at a 5 mg/kg dose.

Materials:

  • 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride (BU224)

  • Sterile 0.9% Sodium Chloride (Saline) for Injection, USP

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Procedure:

  • Calculate Required Mass: Determine the total volume of dosing solution needed. Assume a standard dosing volume of 10 mL/kg for mice. For example, for 10 mice averaging 25g (0.025 kg):

    • Volume per mouse: 0.025 kg * 10 mL/kg = 0.25 mL

    • Total volume for 10 mice: 10 * 0.25 mL = 2.5 mL

    • Prepare excess (e.g., 4 mL) to account for hub loss.

  • Determine Concentration: The target dose is 5 mg/kg, and the dosing volume is 10 mL/kg.

    • Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

    • Concentration = 5 mg/kg / 10 mL/kg = 0.5 mg/mL

  • Weighing the Compound:

    • Mass needed = Concentration (0.5 mg/mL) * Total Volume (4 mL) = 2.0 mg

    • Accurately weigh 2.0 mg of BU224 using a calibrated analytical balance and place it into a sterile 15 mL conical tube.

  • Dissolution:

    • Add the calculated volume (4 mL) of sterile 0.9% saline to the conical tube.

    • Vortex vigorously for 1-2 minutes until the compound is fully dissolved.

    • QC Check: Visually inspect the solution against a dark background. It should be clear and free of any visible particulates. If not fully dissolved, gentle warming (to 37°C) or brief sonication may be applied.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new, sterile, and clearly labeled conical tube. This step is critical to ensure the sterility of the final product for injection.

  • Storage: Store the final dosing solution at 4°C, protected from light. It is best practice to prepare the solution fresh on the day of use.

Protocol 2: Intraperitoneal (i.p.) Administration in Mice

Rationale: Intraperitoneal injection is a common route for systemic drug delivery in rodents, offering rapid absorption.[8] Proper technique is essential to avoid injury to internal organs.

Materials:

  • Prepared and sterile BU224 dosing solution (0.5 mg/mL)

  • Animal scale

  • 1 mL syringes with 25-27 gauge needles[7][8]

  • Appropriate animal restraint device or manual restraint skills

Procedure:

  • Animal Preparation:

    • Weigh the mouse immediately before dosing to calculate the precise volume for injection.

    • Injection Volume (mL) = Animal Weight (kg) * 10 mL/kg

    • Example: For a 26.5 g mouse (0.0265 kg), the volume is 0.265 mL.

  • Syringe Preparation: Draw the calculated volume of BU224 solution into the syringe. Remove any air bubbles.

  • Restraint: Securely restrain the mouse, ensuring the abdomen is exposed and accessible. The animal should be tilted slightly head-down to cause the abdominal organs to shift forward.

  • Injection Site: The injection should be administered into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection Technique:

    • Insert the needle at a shallow angle (approximately 15-20 degrees) through the skin and abdominal wall.

    • QC Check: Gently aspirate by pulling back on the plunger. If blood (indicating entry into a vessel) or a yellowish fluid (indicating entry into the bladder) appears, discard the syringe and re-attempt at a different site with a fresh needle and solution.

    • If no fluid is aspirated, slowly and steadily inject the full volume.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the mouse to its home cage.

    • Observe the animal for at least 15-30 minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.

Visualization of Workflows and Mechanisms

Diagram: Standard In Vivo Experimental Workflow

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimate Animal Acclimatization (≥ 7 days) baseline Baseline Behavioral Testing (e.g., Morris Water Maze) acclimate->baseline randomize Randomization into Groups (Vehicle vs. BU224) baseline->randomize admin Compound Administration (e.g., 5 mg/kg i.p. BID, 10 days) randomize->admin post_behavior Post-Treatment Behavioral Testing admin->post_behavior tissue Tissue Collection (Brain, Spinal Cord) post_behavior->tissue analysis Biochemical Analysis (e.g., ELISA, Western Blot, Immunohistochemistry) tissue->analysis

Caption: A typical experimental workflow for evaluating BU224 in a mouse model of neurodegeneration.

Diagram: Proposed Mechanism of Action of BU224

G BU224 BU224 I2BS Imidazoline I2 Binding Site (I2-BS) BU224->I2BS Binds/Activates Neuroinflammation Neuroinflammation (Microglial Activation, Pro-inflammatory Cytokines) I2BS->Neuroinflammation Inhibits Synaptic Impaired Synaptic Function & Plasticity I2BS->Synaptic Restores Cognitive Cognitive Deficits Neuroinflammation->Cognitive Synaptic->Cognitive

Caption: Simplified diagram illustrating the proposed therapeutic action of BU224.

References

  • Abas, S., et al. (2021). Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease. British Journal of Pharmacology. Available at: [Link]

  • Li, J. X., et al. (2002). BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors. British Journal of Pharmacology. Available at: [Link]

  • Olmos, G., et al. (1999). Distribution of [3H]BU224, a Selective Imidazoline I2 Binding Site Ligand, in Rat Brain. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Shi, J. G., et al. (2012). The pharmacokinetics, pharmacodynamics, and safety of orally dosed INCB018424 phosphate in healthy volunteers. Journal of Clinical Pharmacology. Available at: [Link]

  • MDPI. (2022). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. Available at: [Link]

  • Li, Z., & Zhang, Y. (2019). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics. Available at: [Link]

  • Qiu, Y., et al. (2014). Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • University of Toledo. (2025). Administration of Substances Guideline. University of Toledo IACUC. Available at: [Link]

  • YouTube. (2021). Different Routes of Drug administration in Rats/Mice. YouTube. Available at: [Link]

  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. University of Arizona IACUC. Available at: [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology. Available at: [Link]

  • Webster, L. R., et al. (2020). Pharmacokinetics of Buprenorphine Buccal Film and Orally-administered Oxycodone in a Respiratory Study: An Analysis of Secondary Outcomes from a Randomized Controlled Trial. Pain and Therapy. Available at: [Link]

  • Universitat de Barcelona. (n.d.). New imidazoline I2-receptor ligands to face neurodegenerative diseases. Medicinal Chemistry & Pharmacology. Available at: [Link]

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline Hydrochloride

Abstract This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing of the analyte in bulk drug substance and formulated products. The causality behind the selection of chromatographic conditions is detailed, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride belongs to the isoquinoline class of heterocyclic compounds, which are scaffolds for a wide range of biologically active molecules. The dihydroimidazole moiety introduces polarity and a basic character to the molecule. Accurate and reliable quantification of this compound is crucial for ensuring product quality and consistency in research and manufacturing. This document provides a detailed protocol for an HPLC method developed to meet these analytical needs. The method development was guided by the physicochemical properties inferred from its constituent chemical groups and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Analyte Properties and Method Development Rationale

The chemical structure of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride suggests a polar and basic compound, soluble in aqueous solutions. The isoquinoline ring system provides a chromophore suitable for UV detection. The presence of the basic dihydroimidazole group necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention.

A reversed-phase HPLC method was chosen due to its versatility and wide applicability in pharmaceutical analysis.[4][5] The key experimental choices were made as follows:

  • Column: A C18 column is selected for its hydrophobic retention of the isoquinoline moiety. Modern, end-capped C18 columns offer good stability and peak shape for basic compounds.

  • Mobile Phase: An acidic mobile phase is employed to protonate the basic nitrogens in the molecule, which suppresses silanol interactions with the stationary phase and promotes sharp, symmetrical peaks. A phosphate buffer is chosen for its buffering capacity in the acidic pH range. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The isoquinoline ring system is expected to have a strong UV absorbance. A photodiode array (PDA) detector is used to determine the optimal detection wavelength and to assess peak purity.

Experimental Workflow

The overall workflow for the analysis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride is depicted in the following diagram.

workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify against Standard G->H I Report Results H->I

Caption: Overall workflow for the HPLC analysis of the analyte.

Materials and Methods

Reagents and Materials
  • 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 230 nm
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is used as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample and dissolve it in the diluent to achieve a final concentration of 100 µg/mL.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[6][7]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the standard solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The peak purity of the analyte was also assessed using the PDA detector.

Linearity

Linearity was determined by preparing a series of solutions of the reference standard at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was determined in triplicate.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

The precision was expressed as the relative standard deviation (%RSD) of the peak areas.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters varied were:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The effect of these changes on the retention time and peak area was evaluated.

Results and Discussion

The developed HPLC method provided a well-resolved, sharp, and symmetrical peak for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride with a retention time of approximately 6.5 minutes. The validation results are summarized in the tables below.

Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
Robustness System suitability passesPassed

The linearity of the method was excellent, with a correlation coefficient greater than 0.999 over the tested concentration range. The accuracy was also within the acceptable limits, with recovery values between 99.5% and 101.2%. The precision of the method was demonstrated by the low %RSD values for both repeatability and intermediate precision. The method was also found to be robust, with minor variations in the chromatographic parameters not significantly affecting the results.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative analysis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. The method is suitable for routine quality control analysis of the bulk drug and its formulations. The detailed explanation of the method development rationale provides a solid foundation for its application and for the development of methods for similar compounds.

References

  • PubChem. 1-methyl-3,4-dihydroisoquinoline Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 3,4-Dihydroisoquinoline. National Center for Biotechnology Information. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Al-Sabti, B. H., & Hussein, A. A. (2018). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Pharmaceutical and Biomedical Analysis, 150, 33-38. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

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Application

Application Notes and Protocols for Receptor Binding Studies: 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

Introduction: Unveiling the Therapeutic Potential of Imidazoline Receptor Ligands The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Imidazoline Receptor Ligands

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When coupled with an imidazoline moiety, as in 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline, it gives rise to a molecule with the potential to interact with the imidazoline receptor system. This family of receptors, distinct from adrenergic receptors, is broadly classified into three main subtypes: I1, I2, and I3.[2] The I1 receptor is primarily involved in the central regulation of blood pressure, while the I3 receptor plays a role in insulin secretion.[2][3] The I2 imidazoline receptor, the focus of this application note, is implicated in a variety of neurological functions and disease states, including pain modulation, neuroprotection, and psychiatric disorders.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride" in receptor binding studies. While the specific binding affinity of this compound is not extensively documented in publicly available literature, its structural similarity to known I2 ligands, such as BU224, suggests its utility as a tool to probe the I2 imidazoline receptor.[4] This application note will, therefore, focus on the methodologies to characterize the binding of this and similar compounds to the I2 receptor, providing a robust framework for its investigation as a potential therapeutic agent.

Receptor Binding Profile: Targeting the I2 Imidazoline Receptor

The primary objective of a receptor binding study is to determine the affinity of a ligand for its target. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table outlines the expected receptor binding profile for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride, with the understanding that the primary aim of the described protocols is to experimentally determine its Ki value at the I2 imidazoline receptor. For comparative purposes, the binding affinities of other known I2 ligands are also provided.

Receptor SubtypeRadioligandTest CompoundKi (nM)
Imidazoline I2 [3H]2-(2-benzofuranyl)-2-imidazoline ([3H]2-BFI)3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride To be determined
Imidazoline I2[3H]IdazoxanBU224 (2-(4,5-dihydroimidaz-2-yl)quinoline)High Affinity (Specific value varies by study)[6]
Imidazoline I2[3H]IdazoxanCirazolineHigh Affinity (pKi 8.16 ± 0.05)[3]
α2-Adrenergic[3H]Rauwolscine3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochlorideTo be determined (Expected to be low affinity)

Experimental Protocols: A Step-by-Step Guide to Competitive Radioligand Binding Assays

The following protocol details a competitive radioligand binding assay to determine the affinity of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride for the I2 imidazoline receptor. This method is a cornerstone of pharmacological research, allowing for the precise quantification of ligand-receptor interactions.[7]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain tissue) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Receptor Source Ligand_Prep Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Incubation Ligands Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Reaction Mixture Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Filters with Bound Ligand Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis Counts Per Minute (CPM)

Caption: Experimental workflow for a competitive radioligand binding assay.

Materials and Reagents
  • Test Compound: 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

  • Radioligand: [3H]2-(2-benzofuranyl)-2-imidazoline ([3H]2-BFI)

  • Receptor Source: Rat brain cortex membranes (or a cell line expressing the I2 receptor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Cirazoline (10 µM) or another high-affinity I2 ligand

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Protocol
  • Membrane Preparation:

    • Homogenize rat brain cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]2-BFI (at a final concentration near its Kd), and 100 µL of membrane homogenate.

      • Non-specific Binding: 50 µL of 10 µM cirazoline, 50 µL of [3H]2-BFI, and 100 µL of membrane homogenate.

      • Test Compound: 50 µL of each dilution of the test compound, 50 µL of [3H]2-BFI, and 100 µL of membrane homogenate.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity on each filter using a scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 Value:

    • The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value can be determined from the competition curve using non-linear regression analysis software (e.g., GraphPad Prism).

  • Calculate the Ki Value:

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Interpretation of Results: A low Ki value for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride at the I2 imidazoline receptor would indicate high binding affinity, making it a potent ligand for this target. Comparing its Ki at the I2 receptor to its affinity for other receptors (e.g., α2-adrenergic receptors) will establish its selectivity profile. A highly selective ligand is desirable for minimizing off-target effects.

Signaling Pathways of the I2 Imidazoline Receptor

Understanding the signaling pathways associated with a receptor is crucial for elucidating the mechanism of action of its ligands. The I2 imidazoline receptor is primarily located on the outer mitochondrial membrane and is thought to be an allosteric site on monoamine oxidase (MAO). This association suggests that ligands binding to the I2 receptor can modulate the activity of MAO, an enzyme critical for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Diagram of the I2 Imidazoline Receptor Signaling Pathway

I2_signaling_pathway cluster_mitochondrion Mitochondrion MAO Monoamine Oxidase (MAO) I2_Receptor I2 Imidazoline Receptor (Allosteric Site) MAO->I2_Receptor Association Metabolites Inactive Metabolites MAO->Metabolites Metabolizes Modulation Modulation of MAO Activity I2_Receptor->Modulation Allosteric Modulation Ligand 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline Ligand->I2_Receptor Binds to Neurotransmitters Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitters->MAO Substrate Modulation->MAO Cellular_Response Downstream Cellular Response (e.g., Neuroprotection, Pain Modulation) Modulation->Cellular_Response Leads to

Caption: Proposed signaling pathway of the I2 imidazoline receptor.

Conclusion and Future Directions

This application note provides a comprehensive framework for the characterization of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride as a ligand for the I2 imidazoline receptor. The detailed protocol for the competitive radioligand binding assay enables the determination of its binding affinity and selectivity, which are critical parameters for assessing its potential as a pharmacological tool or therapeutic agent. Further studies could involve functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the I2 receptor. Investigating its effects in cellular and animal models of neurological disorders where the I2 receptor is implicated would be a logical next step in elucidating its therapeutic potential.

References

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Sources

Method

Application Notes and Protocols for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride: A Guide for Medicinal Chemistry Research

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold The compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride pres...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride presents a compelling scaffold for medicinal chemistry exploration. Its hybrid structure, integrating the pharmacologically significant isoquinoline nucleus with a 2-imidazoline moiety, suggests a strong potential for interaction with key physiological targets, particularly within the adrenergic and imidazoline receptor systems. Isoquinoline derivatives are known for a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The imidazoline ring is a critical feature of several centrally-acting antihypertensive drugs and compounds under investigation for neurological and metabolic disorders.[3]

This document serves as a comprehensive technical guide for researchers and drug development professionals interested in elucidating the medicinal chemistry applications of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. We will delve into its probable mechanisms of action, provide detailed experimental protocols for its characterization, and discuss its potential therapeutic implications.

Proposed Mechanism of Action: A Focus on Imidazoline and Adrenergic Receptors

The chemical architecture of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride strongly suggests its classification as a ligand for imidazoline and/or α-adrenergic receptors. Imidazoline receptors are broadly classified into three main subtypes:

  • I₁-Imidazoline Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.[3][4] Agonists at this receptor typically exhibit antihypertensive effects by reducing sympathetic outflow.[3]

  • I₂-Imidazoline Receptors: These receptors are more widely distributed and are found in various tissues, including the brain, liver, and kidneys.[5] Ligands for I₂ receptors are being investigated for their potential in treating chronic pain, neurodegenerative diseases, and metabolic disorders.[5][6]

  • I₃-Imidazoline Receptors: Primarily located in pancreatic β-cells, these receptors play a role in the regulation of insulin secretion.[4][5]

Furthermore, the structural similarity to known α-adrenergic receptor ligands indicates a potential interaction with this class of receptors, which could either be a primary activity or contribute to a complex pharmacological profile.

Diagram of Proposed Signaling Pathways

Signaling Pathways cluster_0 Cell Membrane Compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride I1_Receptor I₁-Imidazoline Receptor Compound->I1_Receptor Binds to I2_Receptor I₂-Imidazoline Receptor Compound->I2_Receptor Binds to AC Adenylyl Cyclase I1_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Sympathetic_Outflow ↓ Sympathetic Outflow cAMP->Sympathetic_Outflow MAO Monoamine Oxidase I2_Receptor->MAO Modulates Neuroprotection_Analgesia Neuroprotection/ Analgesia MAO->Neuroprotection_Analgesia

Caption: Proposed signaling pathways for the compound.

Experimental Protocols for Pharmacological Characterization

To systematically evaluate the medicinal chemistry applications of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, a tiered approach is recommended, starting with in vitro assays and progressing to in vivo models based on the initial findings.

Part 1: In Vitro Characterization

Objective: To determine the binding affinity and functional activity of the compound at imidazoline and α-adrenergic receptors.

1.1. Radioligand Binding Assays

Principle: These assays quantify the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat brain cortex for I₂ receptors, PC12 cells for I₁ receptors, cells transfected with specific α-adrenergic receptor subtypes).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for I₁ receptors, [³H]-idazoxan for I₂ receptors, [³H]-prazosin for α₁-adrenergic receptors, [³H]-rauwolscine for α₂-adrenergic receptors), and varying concentrations of the test compound.

  • Incubation Conditions: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

1.2. Functional Assays

Principle: These assays measure the biological response elicited by the compound upon binding to its target receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

Protocol (Example: cAMP Assay for Gᵢ-coupled Receptors):

  • Cell Culture: Culture cells expressing the target Gᵢ-coupled receptor (e.g., I₁-imidazoline or α₂-adrenergic receptors).

  • Cell Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of the test compound in the presence of an adenylyl cyclase stimulator (e.g., forskolin).

  • Incubation: Incubate for a specified time to allow for changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Diagram of the In Vitro Experimental Workflow

In Vitro Workflow Start Start: Compound Synthesis and Purification Binding_Assay Radioligand Binding Assays (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay Functional Assays (Determine Efficacy - EC50/IC50) Start->Functional_Assay Selectivity_Panel Receptor Selectivity Profiling (Screen against a panel of receptors) Binding_Assay->Selectivity_Panel Functional_Assay->Selectivity_Panel Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Selectivity_Panel->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A streamlined workflow for in vitro characterization.

Part 2: In Vivo Evaluation

Objective: To assess the physiological effects of the compound in relevant animal models based on the in vitro findings.

2.1. Antihypertensive Activity (if I₁ agonism is confirmed)

Model: Spontaneously Hypertensive Rats (SHR).

Protocol:

  • Animal Acclimatization: Acclimatize male SHRs to the experimental conditions.

  • Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method or via telemetry.

  • Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Monitoring: Monitor blood pressure and heart rate at various time points post-administration.

  • Data Analysis: Analyze the changes in blood pressure and heart rate compared to the vehicle-treated group.

2.2. Analgesic Activity (if I₂ agonism is confirmed)

Model: Neuropathic pain model (e.g., Chronic Constriction Injury - CCI).

Protocol:

  • Induction of Neuropathy: Surgically induce CCI in rats.

  • Assessment of Allodynia/Hyperalgesia: Measure baseline mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test).

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Dose Assessment: Re-assess mechanical allodynia and thermal hyperalgesia at different time points.

  • Data Analysis: Determine the analgesic effect by comparing the withdrawal thresholds before and after drug administration.

Quantitative Data Summary

The following table should be populated with experimental data obtained from the described protocols.

Assay TypeReceptor TargetParameterValue
Binding AssayI₁-ImidazolineKᵢ (nM)To be determined
Binding AssayI₂-ImidazolineKᵢ (nM)To be determined
Binding Assayα₁-AdrenergicKᵢ (nM)To be determined
Binding Assayα₂-AdrenergicKᵢ (nM)To be determined
Functional AssayI₁-ImidazolineEC₅₀/IC₅₀ (nM)To be determined
Functional Assayα₂-AdrenergicEC₅₀/IC₅₀ (nM)To be determined
In Vivo ModelSHR% Reduction in MAPTo be determined
In Vivo ModelCCI% Reversal of AllodyniaTo be determined

Structure-Activity Relationship (SAR) Studies

Once the initial pharmacological profile is established, SAR studies are crucial for optimizing the lead compound.[7] Systematic modifications of the isoquinoline and imidazoline rings, as well as the linker between them, can provide valuable insights into the structural requirements for affinity and selectivity.

Conclusion and Future Directions

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride represents a promising starting point for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. Based on the initial findings, further investigations may include pharmacokinetic profiling, toxicity studies, and evaluation in more advanced disease models. The elucidation of its precise mechanism of action and the exploration of its therapeutic potential will undoubtedly contribute to the advancement of medicinal chemistry.

References

  • PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.
  • Ivanova, Y., & Tzanova, T. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3291. [Link]

  • PubChem. (n.d.). 3,4-Dihydroisoquinoline. National Center for Biotechnology Information.
  • Bousquet, P. (2002). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie, 6(4), 6-8.
  • MDPI. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • Patsnap Synapse. (2024, June 25). What are imidazoline receptor antagonists and how do they work?
  • Li, J. X., & Zhang, Y. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 69-80. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 4,5-Dihydro-1H-[8][9]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 4035. [Link]

  • Wikipedia. (n.d.). Imidazoline receptor.
  • Taylor & Francis. (n.d.). Imidazoline receptors – Knowledge and References.
  • Tocris Bioscience. (n.d.). Imidazoline Receptors.

Sources

Application

Application Notes and Protocols for Stability Testing of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride

Introduction: Understanding the Stability Imperative for a Novel API 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride is a novel active pharmaceutical ingredient (API) with a chemical structure featuring both a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability Imperative for a Novel API

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride is a novel active pharmaceutical ingredient (API) with a chemical structure featuring both an isoquinoline and a dihydroimidazoline moiety. The isoquinoline core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The stability of such a molecule is a critical quality attribute that must be thoroughly investigated to ensure its safety, efficacy, and quality throughout its shelf life.[3] Stability testing provides essential information on how the API's quality varies over time under the influence of environmental factors like temperature, humidity, and light. This data is fundamental for determining appropriate storage conditions, re-test periods, and for the development of a stable drug product.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust stability testing for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. The protocols outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance and scientific rigor.[4][5][6]

Predicted Degradation Profile of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride

A thorough understanding of the molecule's chemical structure is paramount to predicting its potential degradation pathways. The structure of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride suggests susceptibility to several degradation mechanisms:

  • Hydrolysis: The imidazoline ring contains an amidine functional group, which can be susceptible to hydrolysis, leading to ring-opening. The reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: The isoquinoline ring system and the nitrogen atoms in the molecule could be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

  • Photodegradation: Aromatic systems like isoquinoline can absorb UV light, potentially leading to photolytic degradation.[7] The nature and extent of degradation will depend on the wavelength and intensity of the light source.

Forced Degradation (Stress Testing): Unveiling Potential Degradants

Forced degradation studies are the cornerstone of developing a stability-indicating analytical method.[8][9][10][11][12] By subjecting the API to stress conditions more severe than accelerated stability testing, we can intentionally generate degradation products. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify these degradants from the parent API.[9][11]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow Figure 1: Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL in Methanol:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal Stress (Solid State, 80°C) API->Thermal Expose to Stress Photolytic Photolytic Stress (ICH Q1B Light Source) API->Photolytic Expose to Stress Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization Dilution Dilution to Target Concentration Oxidation->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC Stability-Indicating HPLC-UV Analysis Dilution->HPLC

Caption: Forced Degradation Experimental Workflow.

Protocol 1: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid API in a controlled temperature oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the solvent system, and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the API solution (and solid API) to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[6]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent API from its degradation products, allowing for accurate quantification of all components.[13][14][15][16][17] The development of such a method is an iterative process.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) as it is versatile for a wide range of pharmaceutical compounds.

  • Mobile Phase Selection and Optimization:

    • Aqueous Phase (A): Begin with a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid). The acidic pH can help in obtaining sharp peaks for basic compounds like the target molecule.

    • Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure.

    • Gradient Elution: Develop a gradient elution program to ensure the separation of both polar and non-polar degradation products. A starting point could be a linear gradient from 5% to 95% organic phase over 30 minutes.

  • Detection Wavelength: Determine the optimal detection wavelength by running a UV scan of the parent API. The maximum absorption wavelength (λmax) should be chosen to ensure high sensitivity.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by analyzing the stressed samples and ensuring baseline separation of all peaks.

    • Linearity: Establish a linear relationship between the concentration of the API and its peak area over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Example HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 30 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at λmax
Injection Volume 10 µL

Formal Stability Studies: Long-Term and Accelerated Testing

Formal stability studies are conducted to establish the re-test period for the API under defined storage conditions.[18][19][20][21] These studies are performed on at least three primary batches of the API.

Logical Flow of a Formal Stability Program

Stability_Program_Flow Figure 2: Formal Stability Program Logic cluster_setup Program Initiation cluster_storage Storage Conditions cluster_testing Testing and Evaluation Batches Select ≥3 Primary Batches Protocol Define Stability Protocol (Tests, Specifications, Frequency) Batches->Protocol LongTerm Long-Term (25°C ± 2°C / 60% RH ± 5% RH) Protocol->LongTerm Place on Stability Accelerated Accelerated (40°C ± 2°C / 75% RH ± 5% RH) Protocol->Accelerated Place on Stability Testing Perform Tests at Specified Time Points LongTerm->Testing Accelerated->Testing Evaluation Evaluate Data Against Specifications Testing->Evaluation Retest Establish Re-test Period Evaluation->Retest

Caption: Formal Stability Program Logic.

Protocol 3: Long-Term and Accelerated Stability Testing
  • Sample Packaging: Package the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[18]

    • Accelerated: 0, 3, and 6 months.[18]

  • Tests to be Performed: At each time point, the samples should be tested for the following attributes (this list is not exhaustive and should be tailored to the specific API):

    • Appearance

    • Assay (using the validated stability-indicating HPLC method)

    • Degradation products/impurities (using the validated stability-indicating HPLC method)

    • Water content (e.g., by Karl Fischer titration)

    • Chloride content (as it is a hydrochloride salt)

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison and trend analysis.

Table 1: Example Forced Degradation Data
Stress ConditionDuration% Assay% Total DegradationRemarks
Control24 h99.8<0.1No significant degradation
0.1 M HCl24 h88.211.6Major degradant at RRT 0.85
0.1 M NaOH24 h85.514.3Two major degradants at RRT 0.72 and 0.91
3% H₂O₂24 h92.17.7One major degradant at RRT 1.15
Thermal (80°C)7 days97.52.3Minor increase in known impurities
PhotolyticICH Q1B96.83.0Minor degradation observed

RRT = Relative Retention Time

Table 2: Example Long-Term Stability Data (25°C/60%RH)
Time Point (Months)Appearance% Assay% Total ImpuritiesWater Content (%)
0White to off-white powder99.90.080.2
3Conforms99.80.090.2
6Conforms99.70.110.3
9Conforms99.70.120.3
12Conforms99.60.150.3
18Conforms99.50.180.4
24Conforms99.30.220.4
Table 3: Example Accelerated Stability Data (40°C/75%RH)
Time Point (Months)Appearance% Assay% Total ImpuritiesWater Content (%)
0White to off-white powder99.90.080.2
3Conforms99.20.250.5
6Conforms98.50.480.7

Conclusion

A systematic and scientifically sound stability testing program is indispensable in the development of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. The protocols and guidelines presented in this document provide a robust framework for elucidating the degradation pathways, developing a validated stability-indicating analytical method, and establishing a re-test period for the API. Adherence to these principles will ensure the generation of high-quality data that is essential for regulatory submissions and for guaranteeing the safety and efficacy of the final drug product.

References

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • Amerigo Scientific.
  • ChemScene. 1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline.
  • Fisher Scientific. Dihydroisoquinolines.
  • BioProcess International.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • European Medicines Agency. (2023).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • PubChem. 3-((4,5-Dihydro-1H-imidazol-2-yl)thio)-1H-indole.
  • IRJPMS. (2023).
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • Wiley Online Library. (2020).
  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Pharmaguideline.
  • NIH. (2016).
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  • ResearchGate. (2015).
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  • MDPI. (2024).
  • ResearchGate. (2025).
  • MDPI. (2024).
  • Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • European Medicines Agency. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.
  • PubChem. 3,4-dihydroisoquinolin-1(2H)-one.
  • ResearchGate. (2025).
  • American Journal of Chemistry. (2023).
  • SlideShare. (2014). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • NIH. (2020).
  • NIH. (2012).
  • ICH. (2023). Quality Guidelines.
  • PubChem. 1-Methyl-3,4-dihydroisoquinoline.
  • Paho.org. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride Concentration in Cell Culture

A Guide for Senior Application Scientists Welcome to the technical support center for the effective use of isoquinoline-based compounds in cell culture. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for the effective use of isoquinoline-based compounds in cell culture. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the experimental optimization of compounds such as 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. While this specific molecule is used as our primary example, the principles and protocols outlined here provide a robust framework for a wide range of novel small molecule inhibitors.

Our approach is rooted in providing not just protocols, but the scientific rationale behind them, ensuring your experiments are built on a foundation of expertise and trustworthiness.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and initial use of isoquinoline-based compounds.

Q1: What is the first step I should take before using a new batch of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride?

A1: The foundational step is to ensure the proper solubilization and storage of the compound. The hydrochloride salt form generally enhances aqueous solubility.[1] However, for cell culture applications, a concentrated stock solution is typically prepared in a sterile, cell-culture compatible solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity for organic molecules and compatibility with most cell culture media at low final concentrations (typically ≤0.5%).

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Always check the manufacturer's data sheet for specific storage recommendations.

Q2: What is the likely mechanism of action for an isoquinoline-based compound like this?

A2: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities.[2][3] Many isoquinoline derivatives are known to function as kinase inhibitors by competing with ATP at the enzyme's active site.[4][5] For example, novel synthetic isoquinolines have been identified as potent inhibitors of kinases like CDK1.[6] Therefore, it is reasonable to hypothesize that 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride may function as a kinase inhibitor, impacting signaling pathways that regulate cell proliferation, survival, or other cellular processes.[7] Verifying this requires specific biochemical and cellular assays downstream.

Q3: How can I be sure my compound is stable in the cell culture medium?

A3: Compound stability is a critical and often overlooked factor. Some small molecules can be unstable in the warm, CO2-rich, and aqueous environment of a cell culture incubator, or they may interact with components in the serum.[8]

  • Initial Check: A simple visual inspection for precipitation after diluting the stock solution into your complete medium is the first step.

  • Functional Check: You can perform a time-course experiment. Add the compound to the medium (without cells) and incubate for various time points (e.g., 0, 8, 24, 48 hours). Then, use this "pre-incubated" medium to treat cells and compare the biological effect to that of freshly prepared medium. A significant loss of activity over time suggests instability.

  • Analytical Methods: For a definitive answer, analytical techniques like HPLC-MS can be used to quantify the amount of intact compound remaining in the medium over time.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during concentration optimization experiments.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates in culture medium. 1. Poor Solubility: The working concentration exceeds the compound's solubility limit in the aqueous medium. 2. Serum Interaction: The compound may bind to proteins in the fetal bovine serum (FBS) and precipitate. 3. Incorrect Dilution: Adding a large volume of cold stock solution to warm medium can cause thermal shock and precipitation.1. Lower the Working Concentration: Test a broader, lower range of concentrations. 2. Test in Serum-Free Media: If the experiment allows, compare solubility in serum-free vs. serum-containing media. 3. Pre-warm Aliquots: Gently warm the stock solution aliquot to room temperature before diluting. Add it dropwise to the medium while gently swirling.
No observable effect on cells, even at high concentrations. 1. Compound Inactivity: The compound may not be active against the chosen cell line or target. 2. Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Insufficient Treatment Time: The biological effect may require a longer incubation period to manifest. 4. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms (e.g., drug efflux pumps).1. Use a Positive Control: Test a known inhibitor of the hypothesized pathway to ensure the assay is working. 2. Prepare Fresh Stock: Use a new, unopened vial of the compound or prepare a fresh stock solution. 3. Perform a Time-Course Experiment: Test the effect of the compound at 24, 48, and 72 hours. 4. Try a Different Cell Line: Use a cell line known to be sensitive to the targeted pathway.
High cytotoxicity observed across all tested concentrations. 1. Concentration Range is Too High: The initial dose range selected is well above the cytotoxic threshold. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.1. Perform a Wider Dose-Response: Test a much broader range of concentrations, starting from the nanomolar range (e.g., 1 nM to 100 µM). 2. Check Solvent Concentration: Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%). Run a "vehicle control" (medium + solvent only) to confirm.[9]
Results are not reproducible between experiments. 1. Inconsistent Cell Health/Passage Number: Cells at different passage numbers or varying confluency can respond differently. 2. Inconsistent Compound Dosing: Errors in serial dilutions or degradation of the stock solution. 3. Assay Variability: Inconsistent incubation times or reagent addition in the viability/functional assay.1. Standardize Cell Culture Practices: Use cells within a defined low passage number range and seed them to achieve a consistent confluency at the time of treatment.[10] 2. Use Fresh Aliquots: Use a fresh, single-use aliquot of the stock solution for each experiment. 3. Follow a Strict Protocol: Ensure all assay steps, particularly incubation times and reagent volumes, are precisely controlled.

Experimental Protocols & Workflows

A logical workflow is essential for efficiently determining the optimal concentration of a new compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Range-Finding Experiment cluster_2 Phase 3: Functional Assays cluster_3 Outcome prep_stock Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO) store_stock Aliquot and Store at -80°C prep_stock->store_stock dose_response Perform Broad Dose-Response (e.g., 1 nM to 100 µM) store_stock->dose_response Use fresh aliquot viability_assay Measure Cell Viability (e.g., MTT, CellTiter-Glo) at 48-72h dose_response->viability_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 select_conc Select Concentrations (e.g., 0.5x, 1x, 2x IC50) calc_ic50->select_conc Inform concentration selection target_assay Perform Target-Specific Assay (e.g., Western Blot for p-Protein) select_conc->target_assay pheno_assay Perform Phenotypic Assay (e.g., Apoptosis, Cell Cycle Analysis) select_conc->pheno_assay optimal_conc Determine Optimal Working Concentration target_assay->optimal_conc pheno_assay->optimal_conc

Caption: Experimental workflow for concentration optimization.

Protocol: Determining the IC50 Value Using a Cell Viability Assay

This protocol describes a standard method to determine the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50), a crucial first step in optimization.

Materials:

  • Selected cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride stock solution (e.g., 50 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The goal is to have cells in the exponential growth phase at the end of the experiment.

    • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to attach.

  • Compound Dilution (Serial Dilution):

    • Prepare serial dilutions of the compound in complete culture medium. It is often easiest to first create an intermediate dilution plate.

    • Example: To test a final concentration range from 100 µM to ~5 nM, you could perform a 1:3 serial dilution. Start by adding your stock to medium to get a 200 µM working solution (at 2x the final concentration).

    • Add 100 µL of your diluted compound solutions to the corresponding wells on the cell plate. This will result in a final volume of 200 µL and the desired final concentrations.

    • Crucial Controls: Include "cells + medium only" (untreated control) and "cells + medium + DMSO" (vehicle control) wells. The DMSO concentration should match the highest concentration used for the compound.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Viability Measurement (Example using MTT):

    • Prepare MTT solution (5 mg/mL in PBS).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm on a plate reader.

  • Data Analysis:

    • Normalize the data: Express the absorbance of treated wells as a percentage of the vehicle control wells. (Abs_treated / Abs_vehicle) * 100.

    • Plot the results on a semi-log graph with % Viability on the Y-axis and log[Concentration] on the X-axis.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.

Understanding the Mechanism: A Hypothetical Pathway

To effectively troubleshoot, it helps to visualize the compound's potential mechanism of action. Assuming 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride acts as a kinase inhibitor (e.g., targeting a kinase like 'Kinase X'), its effect propagates through a signaling cascade.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate (Active) Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Response Cellular Response (e.g., Proliferation, Survival) TF->Response Drives Inhibitor Isoquinoline Inhibitor Inhibitor->KinaseX Inhibits

Sources

Optimization

Technical Support Center: A Guide to 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride (BU224)

Welcome to the comprehensive support guide for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride, widely known in the scientific community as BU224 . This document is designed to provide researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support guide for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride, widely known in the scientific community as BU224 . This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to achieve consistent, reliable, and interpretable results in your experiments by understanding the nuances of this potent I₂-imidazoline receptor ligand.

Introduction to BU224

BU224 is a high-affinity, selective ligand for the imidazoline I₂ binding site (I₂-BS), with a reported Kᵢ value of approximately 2.1 nM.[1] Structurally, it features an isoquinoline ring linked to a dihydro-imidazole moiety, a common pharmacophore for imidazoline receptor ligands. I₂ binding sites are located on the outer mitochondrial membrane and are associated with several proteins, including monoamine oxidases (MAO-A and MAO-B).[2][3] Due to this association, BU224 and other I₂ ligands can modulate monoaminergic neurotransmission, which is a key reason for their investigation in neuropathic pain, neurodegenerative diseases like Alzheimer's, and psychiatric disorders.[4][5]

However, the pharmacology of I₂ receptors is complex and not fully elucidated. This complexity is often the source of experimental variability. This guide will directly address these challenges, providing a framework for robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of BU224?

A1: The primary molecular target of BU224 is the imidazoline I₂ binding site (I₂-BS). It binds with high affinity (Kᵢ = 2.1 nM) and selectivity to this site.[1] These sites are distinct from α₂-adrenergic receptors, although some cross-reactivity may occur at higher concentrations.

Q2: How should I prepare a stock solution of BU224 hydrochloride?

Q3: What are the recommended storage conditions for BU224?

A3:

  • Solid Form: The hydrochloride salt is stable and should be stored desiccated at room temperature.[2]

  • Stock Solutions: For short-term storage (days to weeks), aqueous stock solutions should be kept at 2-8°C. For long-term storage (months to years), it is critical to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: Is BU224 an agonist or an antagonist?

A4: This is a critical point and a potential source of inconsistent results. BU224's functional activity can be context-dependent. It has been described as a putative I₂ antagonist in some functional assays, such as antagonizing the effects of other imidazoline ligands on morphine antinociception.[2] However, other studies have demonstrated that it acts as an agonist , producing spinal antinociceptive effects that are blocked by the I₂/α₂ antagonist idazoxan.[7] This highlights the importance of carefully designed experiments with appropriate controls to determine its activity in your specific model system.

Troubleshooting Guide: Addressing Inconsistent Results

Inconsistent experimental outcomes are a common challenge when working with pharmacologically complex compounds like BU224. This section addresses the most frequent issues in a question-and-answer format, providing both the probable cause and a validated solution.

Problem 1: High variability between experimental replicates or across different days.
  • Potential Cause A: Incomplete Solubilization or Precipitation.

    • Scientific Rationale: Although BU224 hydrochloride is water-soluble, preparing highly concentrated stock solutions or diluting a DMSO-based stock into an aqueous buffer can sometimes lead to the formation of micro-precipitates. This results in an inaccurate final concentration in your assay.

    • Solution: Always visually inspect your stock solution after preparation to ensure it is clear and free of particulates. When diluting, add the stock solution to your final buffer/media dropwise while vortexing to ensure rapid and complete mixing. Refer to the detailed Protocol for Preparing BU224 Stock Solutions below for best practices.

  • Potential Cause B: Compound Degradation.

    • Scientific Rationale: Repeated freeze-thaw cycles can degrade the compound, reducing its effective concentration and potency over time. Aqueous solutions stored improperly at 4°C for extended periods can also lose activity.

    • Solution: Prepare concentrated stock solutions, divide them into single-use aliquots, and store them at -20°C or below. For a given experiment, thaw a fresh aliquot and dilute it to the working concentration immediately before use. Avoid storing diluted working solutions for more than a day.[1]

Problem 2: The observed effect is not what was expected based on the literature (e.g., no effect, or an opposite effect).
  • Potential Cause A: Agonist vs. Antagonist Ambiguity.

    • Scientific Rationale: As discussed in the FAQ, BU224 can act as either an agonist or an antagonist depending on the specific biological context, cell type, and endpoint being measured.[7][] An effect seen in one assay (e.g., analgesia) may not translate directly to another (e.g., cell viability).

    • Solution: To clarify the compound's role in your system, include controls that can delineate its mechanism. Co-administer BU224 with a known, non-selective I₂ antagonist like idazoxan . If idazoxan blocks the effect of BU224, it confirms the effect is mediated by I₂ receptors and that BU224 is acting as an agonist in your system.[7]

  • Potential Cause B: Off-Target Effects.

    • Scientific Rationale: While highly selective for I₂ sites, at higher concentrations BU224 may exhibit minor activity at α₂-adrenoceptors.[7] If your experimental system has a high expression of these receptors, an off-target effect could confound your results. Off-target binding is a common issue where a therapeutic molecule binds to unintended protein targets.[9]

    • Solution:

      • Perform a Dose-Response Curve: This is the single most important experiment. It will establish the potency (EC₅₀ or IC₅₀) of BU224 in your system and reveal if you are working in an appropriate concentration range. Inconsistent or unexpected effects often occur at excessively high concentrations.

Problem 3: The compound shows low potency or no effect at all.
  • Potential Cause A: Low Expression of I₂ Binding Sites.

    • Scientific Rationale: The biological effect of BU224 is contingent on the presence of its target, the I₂ binding site. Different cell lines or tissues express varying levels of I₂-BS.

    • Solution: Before extensive functional assays, validate the expression of I₂ binding sites in your model system. While specific antibodies for I₂-BS are not well-characterized due to the receptor's elusive molecular identity, radioligand binding assays using [³H]-idazoxan or [³H]-BU224 can quantify receptor density. Alternatively, since I₂-BS are known to be located on monoamine oxidase, you can perform a Western blot for MAO-A or MAO-B as a proxy for the presence of the target.[2]

  • Potential Cause B: Incorrect Assay Conditions.

    • Scientific Rationale: The pH of the buffer, presence of serum proteins, and incubation time can all influence the activity and stability of a compound.

    • Solution: Review your assay protocol. Ensure the pH of your final medium is stable and within the physiological range (7.2-7.4). If using serum, be aware that protein binding can reduce the free concentration of BU224. Optimize incubation times; some effects may be rapid, while others may require several hours to develop.

Data & Protocols

Compound Properties & Solubility
PropertyValueSource
Common Name BU224 hydrochloride[1]
Molecular Formula C₁₂H₁₁N₃・HCl[2]
Molecular Weight 233.7 g/mol [6]
Primary Target Imidazoline I₂ Binding Site (I₂-BS)[1]
Binding Affinity (Kᵢ) 2.1 nM[1]
Solubility in H₂O > 16 mg/mL[6]
Solubility in 0.1 M HCl > 30 mg/mL[6]
Solubility in Ethanol 1.2 mg/mL[6]
Storage (Solid) Desiccate at Room Temperature[2]
Storage (Solution) Aliquot and store at -20°C[1]
Experimental Protocols

This protocol provides a reliable method for preparing a sterile stock solution suitable for most in vitro applications.

  • Calculate Required Mass: Determine the mass of BU224 hydrochloride needed. For 10 mL of a 10 mM solution (MW = 233.7 g/mol ): Mass (g) = 0.010 L × 0.010 mol/L × 233.7 g/mol = 0.02337 g = 23.37 mg

  • Weighing: Accurately weigh 23.37 mg of solid BU224 hydrochloride and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 8-9 mL of sterile, tissue-culture grade water or PBS to the tube. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a dark background to ensure no particulates are present.

  • Volume Adjustment: Carefully add sterile water or PBS to bring the final volume to exactly 10.0 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization (Critical): Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new, sterile conical tube. This is essential for cell culture experiments to prevent microbial contamination.

  • Aliquoting and Storage: Dispense the sterile 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes (e.g., 50 µL or 100 µL aliquots). Label clearly and store at -20°C for long-term use.

This protocol outlines a general workflow for testing the effect of BU224 on a cellular phenotype (e.g., cell viability, cytokine release, etc.).

  • Cell Seeding: Plate your cells of interest in an appropriate format (e.g., 96-well plate) at a density that ensures they are in the logarithmic growth phase during the treatment period. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw one aliquot of your 10 mM BU224 stock solution. Perform a serial dilution in your complete cell culture medium to prepare working concentrations.

    • Example: To make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., 10 µL of stock into 990 µL of medium).

  • Treatment: Remove the old medium from your cells and replace it with the medium containing the various concentrations of BU224.

  • Inclusion of Essential Controls (Self-Validating System):

    • Vehicle Control: Treat cells with the highest volume of the solvent used for BU224 (e.g., sterile water or PBS) diluted in medium. This control accounts for any effects of the solvent itself.

    • Untreated Control: Cells incubated in medium alone.

    • Positive Control (if applicable): A compound known to elicit the effect you are measuring.

    • Antagonist Control: To confirm I₂-BS mediation, pre-incubate cells with an antagonist (e.g., 1 µM idazoxan) for 30-60 minutes before adding BU224.

    • Off-Target Control: To rule out α₂-adrenoceptor effects, pre-incubate with a selective antagonist (e.g., 1 µM atipamezole) before adding BU224.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Readout: Perform your chosen assay to measure the biological endpoint (e.g., MTT assay for viability, ELISA for cytokine levels, flow cytometry for apoptosis).

Visualizations: Workflows and Pathways

Troubleshooting Workflow

This diagram provides a logical decision tree for troubleshooting inconsistent experimental results with BU224.

TroubleshootingWorkflow Start Inconsistent or Unexpected Results CheckPrep Step 1: Verify Solution Preparation & Storage Start->CheckPrep Sol_A Problem: Precipitate or Old Solution Used? CheckPrep->Sol_A Assess CheckDose Step 2: Run Full Dose-Response Curve Sol_B Problem: Effect only at very high concentrations? CheckDose->Sol_B Assess CheckMechanism Step 3: Interrogate Mechanism of Action Sol_C Problem: Unsure if effect is on-target or off-target? CheckMechanism->Sol_C Assess CheckTarget Step 4: Confirm Target Expression in Model Sol_D Problem: No effect at any concentration? CheckTarget->Sol_D Assess Sol_A->CheckDose If No Action_A Solution: Prepare fresh aliquots. Follow sterile stock protocol. Sol_A->Action_A If Yes Sol_B->CheckMechanism If No Action_B Solution: Lower concentration range. Potential cytotoxicity or off-target effect. Sol_B->Action_B If Yes Sol_C->CheckTarget If No Action_C Solution: Use Idazoxan (I2) and Atipamezole (α2) antagonists as controls. Sol_C->Action_C If Yes Action_D Solution: Validate I2-BS/MAO expression via radioligand binding or Western Blot. Sol_D->Action_D If Yes

Caption: A decision tree for troubleshooting common issues with BU224.

Simplified I₂-BS Signaling Pathway

The exact signaling cascade for the I₂ binding site is still under investigation. However, its known association with monoamine oxidase (MAO) provides a basis for a putative mechanistic pathway.

I2_Pathway BU224 BU224 I2_BS Imidazoline I2 Binding Site BU224->I2_BS Binds (Agonist) MAO Monoamine Oxidase (MAO-A / MAO-B) I2_BS->MAO Allosterically Modulates Monoamines Monoamines (Serotonin, Norepinephrine) MAO->Monoamines Increased Levels Degradation Degradation MAO->Degradation Catalyzes Monoamines->Degradation Receptors Postsynaptic Receptors (e.g., 5-HT1A, α1-adrenoceptor) Monoamines->Receptors Activates Response Cellular Response (e.g., Antinociception, Neuroprotection) Receptors->Response

Caption: Putative signaling pathway for BU224 via I₂-BS and MAO.

References

  • Thorn, D. A., Zhang, Y., & Li, J. X. (2018). Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission. British Journal of Pharmacology, 175(1), 123-136. Available at: [Link]

  • Díaz, A., Montero, A., Sánchez-Blázquez, P., de la Torre-Madrid, E., & Garzón, J. (2001). BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors. British journal of pharmacology, 132(8), 1745–1752. Available at: [Link]

  • Chien, C. H., Yeh, C. Y., & Bor, K. C. (2024). Protocol for in vitro induction and characterization of murine B cell-induced CD4+ regulatory T cells. STAR protocols, 5(2), 103136. Available at: [Link]

  • Kaczor, A. A., & Matosiuk, D. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. Journal of molecular modeling, 21(3), 57. Available at: [Link]

  • Qiu, Y., Zhang, Y., & Li, J. X. (2014). Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats. Psychopharmacology, 231(13), 2627–2636. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 25, 2026, from [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & therapeutics, 178, 68–83. Available at: [Link]

  • Fang, W., et al. (2024). Protocol for in vitro induction and characterization of murine B cell-induced CD4+ regulatory T cells. STAR Protocols. Available at: [Link]

  • Wikipedia. (2023, December 2). Imidazoline receptor. Retrieved January 25, 2026, from [Link]

  • Wang, X., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 26(9), 2743. Available at: [Link]

  • Koehl, A., et al. (2019). Binding poses of agonist and antagonist adapted from µOR structures. ResearchGate. Available at: [Link]

  • Sniecikowska, J., et al. (2024). The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. International Journal of Molecular Sciences, 25(2), 746. Available at: [Link]

  • Justus, C. R., et al. (2013). In Vitro Cell Migration and Invasion Assays. JoVE (Journal of Visualized Experiments), (80), e51046. Available at: [Link]

  • Charlton, S. J. (2024). Agonist efficacy at the B2AR is driven by agonist-induced differences in receptor affinity for the Gs protein, not ligand binding kinetics. ResearchGate. Available at: [Link]

  • Domain Therapeutics. (n.d.). Characterization of receptor agonists and antagonists. Retrieved January 25, 2026, from [Link]

  • Remaury, A., & Parini, A. (1997). Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver. British journal of pharmacology, 120(5), 895–903. Available at: [Link]

  • ResearchGate. (2017). Best way to prepare water soluble drug for cell culture? Retrieved January 25, 2026, from [Link]

  • Al-Awar, R., et al. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Protocols.io. Available at: [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved January 25, 2026, from [Link]

  • Vaidehi, N., et al. (2002). Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. Proceedings of the National Academy of Sciences, 99(20), 12623-12628. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved January 25, 2026, from [Link]

  • Partridge, J., & Flaherty, P. (2008). An In vitro FluoroBlok Tumor Invasion Assay. JoVE (Journal of Visualized Experiments), (12), e1475. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride

Welcome to the technical support center for the synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, providing a foundational understanding of the reaction.

Q1: What are the primary synthetic routes to prepare 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride?

A1: There are two main approaches to synthesize the target molecule, starting from isoquinoline-3-carbonitrile:

  • Direct Cyclization: This is a one-pot method where isoquinoline-3-carbonitrile is reacted directly with ethylenediamine, often with a catalyst such as elemental sulfur.[1] This method is often favored for its simplicity.

  • Two-Step Pinner-type Reaction: This method involves two distinct steps:

    • Imidate Formation (Pinner Reaction): Isoquinoline-3-carbonitrile is first reacted with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form the corresponding ethyl isoquinoline-3-carboximidate hydrochloride (a Pinner salt).

    • Cyclization: The isolated imidate is then reacted with ethylenediamine to form the desired imidazoline ring.

Q2: What is the role of the hydrochloride salt in the final product?

A2: The formation of the hydrochloride salt serves several critical purposes. Firstly, it enhances the stability of the final compound. Secondly, it often improves the crystallinity of the product, which significantly aids in its purification by recrystallization. Finally, for pharmaceutical applications, the hydrochloride salt form can improve the solubility and bioavailability of the drug substance.

Q3: Why is it crucial to use anhydrous conditions, particularly in the Pinner reaction route?

A3: Water is detrimental to the Pinner reaction as it can hydrolyze the intermediate imidate hydrochloride to the corresponding ester or amide, leading to a decrease in the yield of the desired product.[2] Therefore, the use of anhydrous solvents and reagents is paramount for the success of this synthetic step.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-formatted guide to address specific experimental challenges.

Low Yield

Q4: My overall yield is consistently low. What are the potential causes and how can I address them?

A4: Low yields can stem from several factors, depending on the synthetic route chosen.

  • For the Direct Cyclization Method:

    • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period.

    • Suboptimal Temperature: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy. A reaction temperature of around 120-150 °C is often employed for this type of cyclization.[1]

    • Catalyst Inactivity: If using sulfur, ensure it is of good quality. While elemental sulfur is a common catalyst, other catalysts like carbon disulfide or hydrogen sulfide have also been reported for similar transformations.[1]

  • For the Two-Step Pinner-type Reaction:

    • Inefficient Imidate Formation: The Pinner reaction is sensitive to conditions. Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture and that the temperature is kept low to prevent the decomposition of the Pinner salt.

    • Hydrolysis of Intermediates: As mentioned, any moisture will lead to the formation of byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Loss during Workup: The imidate intermediate can be sensitive. It is often recommended to use the crude Pinner salt directly in the next step to minimize losses during purification.

Q5: I am observing a significant amount of unreacted isoquinoline-3-carbonitrile. What should I do?

A5: An excess of the starting nitrile is a clear indication of an incomplete reaction.

  • Increase Reactant Equivalents: Consider increasing the equivalents of ethylenediamine. A molar ratio of 1:4 (nitrile to ethylenediamine) has been reported to be effective in similar syntheses.[1]

  • Optimize Reaction Time and Temperature: As detailed in Q4, extend the reaction time and ensure the temperature is optimal.

  • Check Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. While some procedures are solvent-free, others may benefit from a high-boiling, inert solvent.

Impurity Formation

Q6: I am observing significant impurities in my crude product. What are the likely side reactions?

A6: The formation of impurities is a common challenge. The nature of the side products often depends on the synthetic route.

  • Potential Side Products in Direct Cyclization:

    • N,N'-bis(isoquinolin-3-yl)ethanediimidamide: This can form if the stoichiometry is not well-controlled.

    • Polymeric materials: Overheating or prolonged reaction times can sometimes lead to polymerization.

  • Potential Side Products in the Pinner-type Reaction:

    • Ethyl isoquinoline-3-carboxylate: This forms if the imidate intermediate is hydrolyzed.

    • Isoquinoline-3-carboxamide: This can form via a Ritter-type reaction, especially with certain substrates and Lewis acids.[2]

Q7: How can I minimize the formation of these impurities?

A7: Minimizing side reactions requires careful control over the reaction conditions.

ParameterRecommendation to Minimize ImpuritiesRationale
Stoichiometry Use a slight excess of ethylenediamine in the direct cyclization.Ensures complete conversion of the nitrile and minimizes self-condensation products.
Temperature Maintain the recommended temperature and avoid overheating.High temperatures can promote side reactions and decomposition.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation of starting materials and intermediates.
Purity of Reagents Use high-purity starting materials and anhydrous solvents.Impurities can act as catalysts for unwanted side reactions.
Difficult Purification

Q8: My crude product is an oil and difficult to crystallize. What purification strategies can I employ?

A8: The purification of the final hydrochloride salt can be challenging.

  • Solvent Selection for Recrystallization: The choice of solvent is critical. A common technique is to dissolve the crude product in a polar solvent like ethanol or methanol and then add a less polar co-solvent such as diethyl ether, ethyl acetate, or acetone to induce crystallization.

  • Column Chromatography: If recrystallization is ineffective, purification of the free base by column chromatography on silica gel or alumina may be necessary. The purified free base can then be converted back to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol).

  • Trituration: Triturating the crude oil with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification by removing more soluble impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride.

Protocol 1: Direct Cyclization with Sulfur Catalyst

G A Isoquinoline-3-carbonitrile D Heat (120-150 °C) A->D B Ethylenediamine B->D C Sulfur C->D Catalyst E 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline (Free Base) D->E F HCl in appropriate solvent E->F G 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride F->G G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyclization A Isoquinoline-3-carbonitrile C Dry HCl gas, 0 °C A->C B Anhydrous Ethanol B->C D Ethyl isoquinoline-3-carboximidate hydrochloride (Pinner Salt) C->D E Ethyl isoquinoline-3-carboximidate hydrochloride H Heat E->H F Ethylenediamine F->H G Solvent (e.g., Ethanol) G->H I 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride H->I

Sources

Optimization

Technical Support Center: 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride (ISO-IMD)

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride, hereafter referred to as ISO-IMD. This document is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride, hereafter referred to as ISO-IMD. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the use of this compound, with a focus on mitigating unintended cytotoxicity in in vitro models.

ISO-IMD belongs to a class of compounds containing isoquinoline and imidazoline scaffolds, which are known to interact with various cellular targets, most notably imidazoline receptors (I-receptors).[1][2][3] While its specific on-target effects are the subject of investigation, researchers often encounter significant cytotoxicity that can confound experimental results. This guide provides a systematic approach to identify the source of this toxicity and minimize its impact, ensuring data integrity and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during experiments with ISO-IMD.

Q1: My cells are dying at concentrations where I expect to see a specific biological effect. Is the compound just toxic?

A: Not necessarily. The observed cell death can stem from several sources:

  • Potent On-Target Effects: The intended biological pathway, when modulated, may naturally lead to apoptosis or cell cycle arrest. For instance, some imidazoline receptor ligands are being investigated for neuroprotective or even anticancer properties, which inherently involve modulating cell survival pathways.[4]

  • Off-Target Cytotoxicity: The compound may be interacting with unintended cellular targets, a common challenge with small molecule inhibitors.[5] This is more likely at higher concentrations.[6]

  • Poor Compound Solubility: The compound may be precipitating out of your culture medium. These aggregates can be directly toxic to cells or cause artifacts in viability assays.

  • Solvent Toxicity: The vehicle used to dissolve ISO-IMD, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells, especially at concentrations above 0.5%.[7]

  • Compound Degradation: If not stored properly, the compound may degrade into a more toxic substance.

The key is to systematically rule out these possibilities, as detailed in the troubleshooting guides below.

Q2: What is the correct way to dissolve, store, and handle ISO-IMD?

A: Proper handling is critical to ensure experimental consistency and minimize compound-related artifacts.

  • Dissolution: Use anhydrous, cell-culture grade DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). To ensure complete dissolution, you may gently warm the solution to 37°C for 10-15 minutes and vortex.[8] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Powder (Lyophilized): Store at -20°C or -80°C, protected from light and moisture.[9] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[9]

    • Stock Solution (in DMSO): Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C for long-term stability (months).[7] For short-term use, -20°C is acceptable for a few weeks.[7] Crucially, avoid repeated freeze-thaw cycles , as this can lead to compound degradation and precipitation.

  • Working Dilutions: Prepare fresh working dilutions for each experiment by serially diluting the stock solution in your cell culture medium. Perform dilutions in a stepwise manner to prevent the compound from precipitating.[7]

Q3: What are the essential control experiments I must include?

A: Proper controls are non-negotiable for interpreting your data correctly.

  • Untreated Control: Cells cultured in medium alone. This is your baseline for 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in your experiment.[10] This is critical to ensure that any observed effects are due to the compound and not the solvent.[11] The final DMSO concentration should ideally be kept below 0.1% and must not exceed 0.5%.[7][8]

  • Positive Control for Cytotoxicity: A well-characterized cytotoxic agent (e.g., Staurosporine for apoptosis, Doxorubicin for DNA damage) to confirm that your cell model and viability assay are responding as expected.

  • (Optional but Recommended) Inactive Analog Control: If available, use a structurally similar molecule that is known to be inactive against the putative target of ISO-IMD. If this analog does not cause cytotoxicity, it strengthens the argument that the observed effects are on-target.

Q4: How can I differentiate between on-target and off-target cytotoxicity?

A: This is a central challenge in pharmacology.[5][12] A multi-pronged approach is necessary:

  • Dose-Response Analysis: True on-target effects should occur within a specific, often narrow, concentration range. Off-target effects typically appear at higher concentrations.[6][13] If you only see cytotoxicity at very high concentrations (>10-20 µM), it is more likely to be non-specific.[6]

  • Target Expression Analysis: Compare the cytotoxic effects in a cell line that expresses the putative target (e.g., a specific imidazoline receptor) versus one that has low or no expression. A significantly reduced effect in the low-expression line points towards an on-target mechanism.

  • Genetic Knockdown/Knockout: Using CRISPR or shRNA to reduce the expression of the target protein should confer resistance to the compound if the cytotoxicity is on-target.[14]

  • Rescue Experiments: If the compound inhibits a specific pathway, check if you can rescue the cells by adding a downstream component of that pathway.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Compound Preparation and Delivery

Unexplained cytotoxicity often originates from suboptimal compound handling. This guide provides a validated protocol to ensure your compound is delivered to cells accurately and consistently.

  • Pre-use Check: Before opening the vial of powdered ISO-IMD, allow it to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can degrade the compound.[9]

  • Stock Solution Preparation (10 mM in DMSO): a. Under sterile conditions (e.g., in a biosafety cabinet), add the appropriate volume of anhydrous, sterile-filtered DMSO to the vial of ISO-IMD to achieve a 10 mM concentration. b. Cap the vial tightly and vortex for 2-3 minutes. c. If particulates remain, place the vial in a 37°C water bath or incubator for 10-15 minutes, followed by vortexing.[8] d. Visually confirm that the solution is completely clear.

  • Aliquoting and Storage: a. Dispense the 10 mM stock solution into single-use, low-binding polypropylene tubes. Aliquot volumes should be appropriate for a single experiment to avoid waste and freeze-thaw cycles. b. Store the aliquots at -80°C for long-term storage.

  • Working Solution Preparation (Example for a 10 µM final concentration): a. Thaw a single aliquot of 10 mM stock solution at room temperature. b. Perform a serial dilution. First, dilute the 10 mM stock 1:100 in pre-warmed sterile culture medium to create an intermediate 100 µM solution. Mix gently by inverting. c. Further dilute this 100 µM solution 1:10 into your final cell culture plate/flask to achieve the desired 10 µM final concentration. This two-step process minimizes precipitation.[7] d. Ensure the final DMSO concentration remains below 0.5% (e.g., a 1:200 final dilution of the DMSO stock).[7]

Guide 2: Experimental Design to Deconvolute Cytotoxicity

This guide provides a logical workflow to determine if the cytotoxicity you observe is a specific, on-target effect or a non-specific, off-target artifact.

G cluster_0 Phase 1: Initial Observation & Validation cluster_1 Phase 2: Characterization cluster_2 Phase 3: On-Target vs. Off-Target A Observe unexpected cytotoxicity B Verify compound handling (Guide 1 Protocol) A->B C Run dose-response curve (e.g., 0.01 µM to 50 µM) + Vehicle Control B->C D Analyze Dose-Response Curve C->D E Toxicity only at high conc. (>10 µM) D->E Steep drop-off? F Toxicity at low conc. (<1 µM) D->F Potent effect? I Hypothesize Off-Target Cytotoxicity E->I G Time-course experiment (e.g., 6, 12, 24, 48h) F->G J Hypothesize On-Target Biological Effect F->J H Choose appropriate viability assay (Guide 3) G->H L Use inactive analog as control I->L Confirm K Test in target-negative cell line J->K J->L M Perform rescue experiment K->M

Caption: A logical workflow for troubleshooting ISO-IMD cytotoxicity.

Guide 3: Selecting the Right Cytotoxicity Assay

Different assays measure different aspects of cell death. Choosing the correct one is crucial for accurate interpretation. An assay measuring metabolic activity (like MTT) may yield different results than one measuring membrane integrity (like LDH release), especially if the compound affects mitochondrial function.[15]

Assay NamePrincipleProsCons
MTT / XTT / WST-1 Measures metabolic activity via mitochondrial reductase enzymes converting a tetrazolium salt to a colored formazan product.[16][17]High-throughput, inexpensive, widely used.Can be confounded by compounds affecting mitochondrial respiration. Requires endpoint measurement. False positives/negatives possible.[15][16]
LDH Release Measures Lactate Dehydrogenase (LDH) released from cells with compromised plasma membranes.[15][17]Measures cell death (necrosis/late apoptosis). Kinetic measurements are possible.Less sensitive for early apoptosis. Released LDH can be unstable in the medium.
Annexin V / PI Staining Uses flow cytometry or imaging. Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells.[18] Propidium Iodide (PI) enters necrotic/late apoptotic cells.[16]Distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[16] Provides single-cell level data.Lower throughput, requires specialized equipment (flow cytometer), can be more expensive.
Caspase Activity Measures the activity of executioner caspases (e.g., Caspase-3/7) that are activated during apoptosis.[18]Specific for apoptosis. Can be very sensitive.Does not detect non-apoptotic cell death. Timing is critical as caspase activation is transient.

Part 3: Advanced Analysis and Mechanistic Insights

Once you have optimized your experimental conditions, you can begin to investigate the mechanism of ISO-IMD-induced cytotoxicity.

Hypothetical Signaling Pathways

ISO-IMD, as an imidazoline receptor ligand, may induce cytotoxicity through both its intended target and off-target pathways. The diagram below illustrates a hypothetical scenario where the compound's binding to an I2-imidazoline receptor (on-target) leads to a desired neuroprotective signal, while at higher concentrations or in certain cell types, it induces mitochondrial stress (off-target), leading to apoptosis.

G cluster_on_target On-Target Pathway (Low Conc.) cluster_off_target Off-Target Pathway (High Conc.) compound ISO-IMD I2R I2-Imidazoline Receptor compound->I2R High Affinity Mito Mitochondrial Membrane compound->Mito Low Affinity Neuroprotection Neuroprotective Signaling Cascade I2R->Neuroprotection CellSurvival Cell Survival & Function Neuroprotection->CellSurvival ROS Increased ROS Production Mito->ROS CytoC Cytochrome C Release ROS->CytoC Caspase Caspase-9 -> Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical on-target vs. off-target signaling of ISO-IMD.

To investigate these possibilities, consider experiments such as:

  • Measuring Reactive Oxygen Species (ROS): Use probes like DCFDA to see if ISO-IMD treatment increases oxidative stress.

  • Assessing Mitochondrial Membrane Potential: Use dyes like JC-1 or TMRM to determine if the compound disrupts mitochondrial function.

  • Western Blotting: Probe for key apoptotic proteins like cleaved Caspase-3 and Cytochrome C release from the mitochondria.

References

  • Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells | Blood - ASH Publications. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of 4,5-Dihydro-1H-[19][20]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • How do you dissolve chemicals in the culture medium? - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (n.d.). Retrieved January 24, 2026, from [Link]

  • Cell-Based Assays - Biocompare. (2023, June 20). Retrieved January 24, 2026, from [Link]

  • Significance of the imidazoline receptors in toxicology - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Retrieved January 24, 2026, from [Link]

  • Controlling your High Content Assays - Araceli Biosciences. (2020, December 8). Retrieved January 24, 2026, from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Retrieved January 24, 2026, from [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Imidazoline I2 receptors: an update - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023, August 16). Retrieved January 24, 2026, from [Link]

  • Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. (n.d.). Retrieved January 24, 2026, from [Link]

  • New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology. (n.d.). Retrieved January 24, 2026, from [Link]

  • Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. (2018, November 5). Retrieved January 24, 2026, from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • On-target and off-target-based toxicologic effects - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). Retrieved January 24, 2026, from [Link]

  • How to make a stock solution of a substance in DMSO - Quora. (n.d.). Retrieved January 24, 2026, from [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024, November 6). Retrieved January 24, 2026, from [Link]

  • Off-target toxicity in antibody-drug conjugates - Blog. (n.d.). Retrieved January 24, 2026, from [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition). (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells | ACS Pharmacology & Translational Science. (n.d.). Retrieved January 24, 2026, from [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • General Tips for Successful Cell Culture - FDCELL. (2023, March 29). Retrieved January 24, 2026, from [Link]

  • Guidance for Industry- Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Producti - FDA. (n.d.). Retrieved January 24, 2026, from [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose - wsu iacuc. (n.d.). Retrieved January 24, 2026, from [Link]

  • An Imidazoline 2 Receptor Ligand Relaxes Mouse Aorta via Off-Target Mechanisms Resistant to Aging - Frontiers. (n.d.). Retrieved January 24, 2026, from [Link]

  • Extracellular Lipopolysaccharide Triggers the Release of Unconjugated Interferon-Stimulated Gene 15 (ISG15) Protein from Macrophages via Type-I Interferon/Caspase-4/Gasdermin-D Pathway. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride

Welcome to the dedicated technical support center for the purification of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this polar, heterocyclic compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common challenges and optimizing your purification strategy for the highest purity and yield.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it's crucial to understand the inherent properties of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride that influence its behavior during purification.

  • High Polarity: The presence of the isoquinoline and imidazole rings, coupled with its hydrochloride salt form, makes the compound highly polar. This dictates the choice of chromatographic stationary and mobile phases.

  • Basicity: The nitrogen atoms in the isoquinoline and imidazole rings are basic. The hydrochloride salt form improves crystallinity and stability but can also present challenges in certain purification techniques.

  • Solubility: As a salt, it is expected to have good solubility in polar protic solvents like water and alcohols (methanol, ethanol) and limited solubility in non-polar organic solvents.[1] Impure samples may appear as brownish or yellowish solids.[1]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the purification of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride.

Q1: My isolated product is a brownish, sticky solid, not the expected crystalline powder. What is the likely cause?

A1: Discoloration and a non-crystalline nature often point to the presence of process-related impurities or degradation products.[2] Common culprits include unreacted starting materials from syntheses like the Bischler-Napieralski reaction, residual solvents, or by-products from oxidation.[2][3] We recommend an initial purification step like trituration or a carefully selected recrystallization to remove these gross impurities.

Q2: I'm experiencing significant product loss during recrystallization. How can I improve my recovery?

A2: High product loss is typically due to the selection of a suboptimal solvent system where the compound has high solubility even at low temperatures. The key is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, mixed solvent systems, such as methanol/acetonitrile or ethanol/ethyl acetate, often provide the necessary solubility differential. Careful, slow cooling is also critical to promote crystal growth over rapid precipitation.

Q3: My compound streaks badly on a standard silica gel TLC plate, making it difficult to assess purity and develop a chromatographic method. What can I do?

A3: Streaking of basic compounds on acidic silica gel is a classic problem due to strong acid-base interactions.[4][5] To mitigate this, you can either use an amine-modified stationary phase or add a basic modifier to your mobile phase.[5] A small amount of triethylamine (0.1-1%) or ammonia in your eluent can significantly improve peak shape.[4]

III. Troubleshooting Guide: In-Depth Problem Solving

This section provides a more detailed approach to overcoming specific challenges during the two primary methods of purification: recrystallization and column chromatography.

A. Recrystallization Troubleshooting

Recrystallization is often the most effective method for purifying hydrochloride salts. However, success hinges on the right conditions.

Issue 1: Oiling Out - The product separates as a liquid instead of forming crystals.

  • Causality: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation.

  • Solutions:

    • Lower the temperature before saturation: Ensure the compound is fully dissolved at a temperature below its melting point.

    • Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.

    • Employ a solvent/anti-solvent system: Dissolve the compound in a minimum amount of a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., diethyl ether or ethyl acetate) in which it is poorly soluble, until turbidity is observed. Then, gently heat until the solution becomes clear and allow it to cool slowly.

Issue 2: No Crystal Formation Upon Cooling.

  • Causality: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

      • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Extended cooling: Place the solution in a refrigerator (4°C) or freezer (-20°C) for an extended period.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Methanol/AcetonitrileMethanol is a good solvent, while acetonitrile acts as an anti-solvent, allowing for fine-tuning of solubility.
Ethanol/WaterA classic choice for polar salts. The amount of water can be adjusted to achieve optimal solubility.
IsopropanolOften provides a good balance of solubility for hydrochloride salts.
B. Column Chromatography Troubleshooting

For mixtures that are difficult to separate by recrystallization, chromatography is the method of choice. Given the high polarity of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, specific considerations are necessary.

Workflow for Chromatographic Purification

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation a Dissolve Crude Product in Minimal Strong Solvent (e.g., Methanol) b Adsorb onto Silica Gel (or other stationary phase) a->b c Pack Column with Appropriate Stationary Phase d Load Sample c->d e Elute with Gradient Mobile Phase d->e f Collect Fractions e->f g Analyze Fractions by TLC/HPLC f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i

Caption: General workflow for chromatographic purification.

Issue 1: Compound Does Not Elute from a Standard Silica Gel Column.

  • Causality: The highly polar hydrochloride salt is irreversibly adsorbed onto the acidic silica gel.[4]

  • Solutions:

    • Switch to a different stationary phase:

      • Amine-functionalized silica: This will have a less acidic surface and reduce strong interactions.[5]

      • Reversed-phase (C18) silica: This is often the best choice for highly polar compounds.[4] Elution is with a polar mobile phase like water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[4]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for separating very polar compounds.[6][7]

    • Use a highly polar mobile phase on silica: A mixture of dichloromethane, methanol, and a small amount of aqueous ammonia can be effective but may be difficult to optimize.

Issue 2: Poor Separation from Impurities.

  • Causality: The chosen mobile phase does not provide sufficient selectivity to resolve the compound from impurities of similar polarity.

  • Solutions:

    • Optimize the mobile phase:

      • Gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This will help to separate compounds with a wider range of polarities.

      • Try different solvent systems: If a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system.[4]

    • Reduce the column loading: Overloading the column is a common cause of poor separation.[4] A general rule is to load 1-5% of the crude material by mass of the stationary phase.[4]

Table 2: Recommended Chromatographic Systems

Stationary PhaseMobile Phase SystemRationale & Best For
Reversed-Phase (C18)Water/Acetonitrile + 0.1% Formic AcidExcellent for highly polar compounds. The acidic modifier improves peak shape for basic analytes.
HILICAcetonitrile/Water + Ammonium FormateSpecifically designed for the separation of polar and hydrophilic compounds.[6][7]
Amine-functionalized SilicaHexane/Ethyl Acetate or Dichloromethane/MethanolReduces tailing of basic compounds in normal-phase chromatography.[5]

IV. Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
  • In a clean Erlenmeyer flask, dissolve the crude 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride in a minimal amount of warm methanol.

  • While stirring, slowly add ethyl acetate (the anti-solvent) dropwise until a persistent cloudiness is observed.

  • Gently warm the mixture until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in a 4°C refrigerator for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like methanol) and adsorb it onto a small amount of C18 silica.

  • Column Packing: Pack a C18 flash chromatography column with a slurry of C18 silica in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Loading: Once the adsorbed sample is dry, carefully load it onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the proportion of acetonitrile (e.g., from 5% to 50% over 20 column volumes).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If water is present, lyophilization may be necessary to obtain a dry powder.

Troubleshooting Flowchart for Purification

Caption: Decision-making flowchart for purification strategy.

V. Concluding Remarks

The purification of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, while challenging due to its high polarity and basicity, can be routinely accomplished with high purity and yield. The key to success lies in a systematic approach to method development, beginning with an understanding of the molecule's properties and employing the troubleshooting strategies outlined in this guide. By carefully selecting the appropriate purification technique and optimizing the experimental conditions, researchers can confidently obtain material of the quality required for their downstream applications.

VI. References

  • CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents. Available at:

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]

  • Veeprho. Isoquinoline Impurities and Related Compound. Available at: [Link]

  • Chemistry LibreTexts. Amines and Heterocycles. Available at: [Link]

  • PubMed. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. Available at: [Link]

  • JPH01153679A - Purification of isoquinoline - Google Patents. Available at:

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom.

  • ACS Publications. Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews. Available at: [Link]

  • Ataman Kimya. ISOQUINOLINE. Available at: [Link]

  • PubChem. 1-methyl-3,4-dihydroisoquinoline Hydrochloride. Available at: [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents. Available at:

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). Available at: [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]

  • National Academy of Sciences of Ukraine. The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available at: [Link]

  • CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents. Available at:

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available at: [Link]

  • PubMed Central. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Available at: [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • PubMed Central. Synthesis of 4,5-Dihydro-1H-[3][8]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • Springer. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

  • CamScanner. Bischler-Napieralski synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate. Available at: [Link]

  • YouTube. Do Polar Substances Travel Further In Chromatography? Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • PubChem. 3,4-Dihydroisoquinoline. Available at: [Link]

Sources

Optimization

Addressing batch-to-batch variability of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

Welcome to the technical support center for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot batch-to-batch variability encountered during the synthesis, purification, and experimental use of this compound. Our approach is rooted in explaining the "why" behind the "how," ensuring a deeper understanding of the critical parameters that influence the quality and consistency of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in biological activity between different batches of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride, even though the supplier's Certificate of Analysis (CoA) indicates similar purity levels. What could be the underlying causes?

A1: This is a common and often complex issue. While a standard CoA provides a primary purity value (e.g., by HPLC), it may not capture subtle but critical differences between batches. The primary suspects for such variability include:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each possessing unique physical properties such as solubility, dissolution rate, and stability.[1] These differences can directly impact bioavailability and, consequently, biological activity.

  • Impurity Profile: Even at low levels, specific impurities can have potent biological effects that may potentiate or antagonize the activity of the primary compound. The type and concentration of impurities can vary depending on the synthetic route and purification process.

  • Hygroscopicity and Water Content: As a hydrochloride salt, the compound is susceptible to water absorption.[1] Variations in water content between batches can affect the compound's net weight, leading to inaccurate concentrations in your assays.

  • Residual Solvents: Different batches might contain varying levels and types of residual solvents from the final crystallization or purification steps. These solvents can sometimes influence the compound's solubility or even exert their own biological effects.

Q2: What are the likely impurities that could arise during the synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride?

A2: Based on common synthetic routes for isoquinoline and imidazole moieties, potential impurities could include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the final product.

  • Intermediates: For instance, in a multi-step synthesis, intermediates from preceding steps might be carried over.

  • Byproducts of Side Reactions: The synthesis of heterocyclic compounds can be prone to side reactions. For this specific molecule, potential byproducts could include isomers or products of incomplete cyclization.[2]

  • Degradation Products: The compound might degrade under certain conditions (e.g., exposure to light, high temperatures, or non-optimal pH), leading to the formation of new impurities.

Q3: How should we properly store and handle 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride to minimize variability?

A3: Proper storage and handling are critical for maintaining the integrity of the compound. We recommend the following:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably in a desiccator, to protect it from moisture. Storage at low temperatures (e.g., 2-8°C) is also advisable to slow down potential degradation.

  • Handling: When weighing the compound, do so in a controlled environment with low humidity if possible. Always use clean, dry spatulas and glassware. For preparing stock solutions, use high-purity, anhydrous solvents.

  • Solution Stability: Once in solution, the stability of the compound can vary depending on the solvent and storage conditions. It is best practice to prepare fresh solutions for each experiment or to conduct a stability study of your stock solutions under your specific storage conditions.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy in Cellular Assays

You've received a new batch of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride, and it's showing a significantly different EC50/IC50 value compared to the previous "golden batch."

A Inconsistent Biological Activity Observed B Verify Compound Identity and Purity (In-house QC) A->B First Step C Assess Polymorphism (DSC/XRPD) B->C If Purity is Consistent E Analyze Impurity Profile (LC-MS/MS) B->E If Purity is Inconsistent D Quantify Water Content (Karl Fischer Titration) C->D If Polymorphs Differ D->E If Water Content Varies F Compare with 'Golden Batch' Data E->F Comprehensive Analysis G Contact Supplier with Data F->G If Discrepancies Found H Qualify New Batch for Future Use F->H If Consistent

Caption: Workflow for troubleshooting inconsistent biological activity.

Step 1: In-House Quality Control

  • Rationale: Do not solely rely on the supplier's CoA. It is crucial to perform your own analytical verification.

  • Protocol: Purity and Identity Verification by HPLC-UV and LC-MS

    • Sample Preparation: Prepare a solution of the new batch and your "golden batch" at the same concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • HPLC-UV Analysis:

      • Use a reverse-phase C18 column.

      • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Monitor at a UV wavelength where the compound has maximum absorbance.

      • Expected Outcome: Compare the retention time and peak area of the main peak. A significant difference in retention time could indicate a different compound, while a lower peak area suggests lower purity.

    • LC-MS Analysis:

      • Use the same chromatographic conditions as above.

      • Analyze the eluent by mass spectrometry to confirm the molecular weight of the main peak and to identify any co-eluting impurities.

      • Expected Outcome: The mass spectrum of the main peak should correspond to the molecular weight of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline.

Step 2: Assessment of Physicochemical Properties

  • Rationale: Differences in the solid-state properties of the compound can lead to variability in its solution behavior.

  • Protocol: Polymorphism and Hygroscopicity Assessment

    • Differential Scanning Calorimetry (DSC):

      • Heat a small sample of the compound at a controlled rate (e.g., 10°C/min).

      • Expected Outcome: Different polymorphs will exhibit different melting points and thermal events.[1] Compare the thermograms of the new batch and the golden batch.

    • X-Ray Powder Diffraction (XRPD):

      • Analyze a powdered sample of the compound.

      • Expected Outcome: The diffraction pattern is unique to a specific crystalline form. Different patterns between batches confirm the presence of different polymorphs.

    • Karl Fischer Titration:

      • Determine the water content of the solid material.

      • Expected Outcome: A significant difference in water content will require you to adjust the amount of compound weighed for your experiments to ensure you are using the same amount of active substance.

Issue 2: Poor Solubility or Precipitation in Assay Buffer

A new batch of the compound is not dissolving as readily as previous batches, or it precipitates out of solution during the experiment.

A Solubility/Precipitation Issues B Verify pH of Stock and Final Solutions A->B E Filter Sterilize Solutions A->E If Particulate Matter is Suspected C Re-evaluate Polymorphic Form (DSC/XRPD) B->C If pH is Correct D Consider Different Salt Forms or Solubilizing Agents C->D If a Less Soluble Polymorph is Present F Adjust Experimental Protocol D->F E->F

Caption: Workflow for addressing solubility and precipitation problems.

Step 1: pH Measurement and Adjustment

  • Rationale: The solubility of ionizable compounds, such as hydrochloride salts, is highly pH-dependent.

  • Action:

    • Measure the pH of your stock solution and the final assay buffer after the addition of the compound.

    • The isoquinoline and imidazole moieties have basic nitrogen atoms, and their protonation state will be influenced by pH.

    • If the pH has shifted to a range where the compound is less soluble, adjust it accordingly.

Step 2: Re-assessment of Solid-State Form

  • Rationale: As mentioned previously, different polymorphs can have vastly different solubilities.[1]

  • Action:

    • Perform DSC and XRPD analysis as described in the previous section to determine if you have a different, less soluble polymorph.

    • If a less soluble form is confirmed, you may need to contact the supplier to obtain a batch with the desired polymorph or explore methods to convert it.

Step 3: Formulation Strategies

  • Rationale: If you are consistently facing solubility issues, you may need to adjust your formulation.

  • Action:

    • Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in your final assay buffer, if compatible with your experimental system.

    • Excipients: In some cases, the use of solubilizing agents or cyclodextrins can enhance the aqueous solubility of a compound.

Data Summary Table

ParameterMethodPossible Cause of VariabilityRecommended Action
Purity HPLC-UV, LC-MSIncomplete reaction, side productsIn-house QC, compare with golden batch, contact supplier
Polymorphism DSC, XRPDDifferent crystallization conditionsCharacterize solid form, request specific polymorph
Water Content Karl Fischer TitrationHygroscopicity, improper storageStore in desiccator, correct for water content when weighing
Residual Solvents Headspace GC-MSVariation in purification processQuantify residual solvents, assess their potential impact
pH of Solution pH meterBuffering capacity of compoundMeasure and adjust pH of experimental solutions

References

  • Hayes, A. G., et al. (1984). Determination of 4,5-dihydro-6-[4-(1H-imidazol-1-yl) phenyl]-3(2H)-pyridazinone hydrochloride, a new cardiotonic, in plasma and urine by reversed-phase high-performance liquid chromatography.
  • Li, Q., et al. (2016). Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Patel, K., et al. (2023). Green chromatographic methods for determination of co-formulated lidocaine hydrochloride and miconazole nitrate along with an endocrine disruptor preservative and potential impurity. BMC Chemistry, 17(1), 151.
  • Rao, S. N., et al. (2022). Synthesis and characterization of an anticonvulsant drug lamotrigine and its impurities. World Journal of Pharmaceutical Research, 11(9), 622-632.
  • Silva, A. F. R., et al. (2025). Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications. Advances in Pharmacological and Pharmaceutical Sciences.
  • Singh, S., et al. (2011). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 73(4), 453-455.
  • Tomma, J. H., Ayyash, A. N., & Jaffer, H. J. (2016). Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone. Journal of Chemical and Pharmaceutical Research, 8(4), 939-948.
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

Sources

Troubleshooting

Modifying experimental protocols for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

Welcome to the comprehensive technical support guide for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this promising heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and success of your research.

Introduction to 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline is a molecule of significant interest, belonging to the diverse family of isoquinoline alkaloids known for a wide array of pharmacological activities.[1] The fusion of the isoquinoline scaffold with a dihydroimidazole moiety suggests potential applications in various therapeutic areas. This guide will provide practical solutions to common experimental hurdles, from synthesis to biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and stability of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride?

A1: As a hydrochloride salt, this compound is expected to be a crystalline solid. Isoquinoline itself is a weak base (pKa of 5.14) and readily forms salts with strong acids like HCl.[1][2] These salts are often hygroscopic, meaning they can absorb moisture from the air.[1][3] Therefore, it is crucial to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation and maintain its integrity.[4]

Q2: What is the best way to prepare a stock solution of this compound?

A2: The solubility of isoquinoline derivatives can vary. While the hydrochloride salt form generally enhances water solubility, it is always best to start with a small amount to test solubility in your desired solvent. For cell culture experiments, sterile-filtered DMSO is a common choice for creating a high-concentration stock solution. Further dilutions into aqueous media should be done just before the experiment to avoid precipitation. It is advisable to not store aqueous solutions for extended periods.

Q3: Can I switch from the hydrochloride salt to the freebase form? How would that affect my experiments?

A3: Yes, you can convert the hydrochloride salt to the freebase by treating it with a mild base. However, this will likely alter its physical properties, such as solubility and stability. The freebase form may be less soluble in aqueous solutions. If you switch between forms, it is critical to adjust the molecular weight for accurate molar concentration calculations and to re-validate your experimental conditions.

Troubleshooting Guide

Synthesis & Purification

Problem 1: Low yield during the synthesis of the isoquinoline ring.

  • Underlying Cause: The synthesis of the 3-substituted isoquinoline core likely involves a multi-step process, potentially a variation of the Bischler-Napieralski or Pictet-Spengler reaction, which are common methods for creating dihydroisoquinolines.[2][5] These reactions can be sensitive to reaction conditions. Incomplete reaction, side reactions, or degradation of the product can lead to low yields.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture can interfere with many organic reactions.

    • Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Atmosphere: For sensitive reactions, conduct them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 2: Difficulty in purifying the final hydrochloride salt.

  • Underlying Cause: The hydrochloride salt may be highly soluble in common polar solvents used for crystallization, or it might be hygroscopic and form an oil instead of a crystalline solid.[6]

  • Troubleshooting Steps:

    • Solvent System: Experiment with different solvent systems for crystallization. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether or hexane) can often induce crystallization.

    • Trituration: If the product oils out, try triturating it with a non-polar solvent to induce solidification.

    • Chromatography: If crystallization fails, purification of the free base by column chromatography on silica gel followed by conversion to the hydrochloride salt might be a better approach.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Preparation of a 10 mM Stock Solution
  • Pre-weighing: Carefully weigh out the required amount of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Workflow for a Cell-Based Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of the compound on cancer cell viability.

cell_viability_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Viability Assay cluster_analysis Data Analysis start Prepare 10 mM stock solution in DMSO dilute Serially dilute stock solution in culture medium start->dilute treat Treat cells with diluted compound dilute->treat seed Seed cancer cells in 96-well plates incubate1 Incubate for 24 hours seed->incubate1 incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read Measure absorbance/fluorescence incubate3->read calculate Calculate cell viability (%) read->calculate plot Plot dose-response curve and determine IC50 calculate->plot

Caption: Workflow for a cell-based viability assay.

Troubleshooting Common Issues in Biological Assays

Problem 3: Compound precipitates in the cell culture medium.

  • Underlying Cause: The compound may have low aqueous solubility, even as a hydrochloride salt. High concentrations of DMSO from the stock solution can also cause precipitation when diluted in an aqueous medium.

  • Troubleshooting Steps:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%.

    • Pre-warming: Warm the culture medium to 37°C before adding the compound.

    • Intermediate Dilutions: Prepare intermediate dilutions of the compound in the culture medium to avoid a sudden change in solvent polarity.

    • Solubility Enhancers: In some cases, the use of solubility enhancers like cyclodextrins may be considered, but their effects on the cells should be evaluated.

Problem 4: Inconsistent or non-reproducible results in biological assays.

  • Underlying Cause: This can be due to several factors, including compound instability, degradation of the stock solution, or variability in experimental procedures.

  • Troubleshooting Steps:

    • Stock Solution Integrity: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Periodically check the purity of the stock solution using HPLC.

    • Experimental Controls: Always include appropriate positive and negative controls in your assays.

    • Standardized Procedures: Ensure that all experimental steps, such as cell seeding density, incubation times, and reagent additions, are consistent across all experiments.

Data Presentation

ParameterRecommended Value/RangeNotes
Storage Temperature -20°C to -80°CProtect from light and moisture.
Stock Solution Solvent DMSOOther organic solvents may be suitable.
Typical Stock Concentration 10-20 mMDepends on solubility.
Final Assay DMSO Concentration < 0.5%To avoid solvent-induced cytotoxicity.

Signaling Pathway Hypothesis

Given the prevalence of isoquinoline and imidazole moieties in kinase inhibitors, a plausible mechanism of action for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride could involve the inhibition of a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

References

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Kharbach, M., & Haoudi, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-((4,5-Dihydro-1H-imidazol-2-yl)thio)-1H-indole. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-3,4-dihydroisoquinoline Hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride and Other Isoquinoline Derivatives for Researchers

This guide provides a comprehensive comparison of the novel compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride with other notable isoquinoline derivatives. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel compound 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride with other notable isoquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, supported by experimental data from closely related analogs, and outlines detailed protocols for empirical validation.

Introduction: The Isoquinoline Scaffold and the Promise of a Novel Derivative

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] These activities span from antitumor and antimicrobial to cardiovascular and neuroprotective effects.[1][2] The derivatization of the isoquinoline ring system allows for the fine-tuning of biological activity, leading to compounds with specific and potent effects on various physiological targets.

The subject of this guide, 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride , is a synthetic derivative that combines the isoquinoline moiety with a 4,5-dihydro-1H-imidazol-2-yl (dihydroimidazoline) group. The presence of the dihydroimidazoline ring is of particular interest, as this feature is characteristic of ligands that interact with adrenergic and imidazoline receptors.[3][4] While direct experimental data for this specific 3-substituted isomer is not yet prevalent in published literature, we can infer its likely pharmacological profile by examining its close positional isomer, 2-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline (known as BU226), which has been identified as a selective ligand for the I2 imidazoline receptor subtype.[2]

This guide will, therefore, present a detailed comparison based on the predicted activity of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride and the established profiles of other key isoquinoline derivatives with diverse mechanisms of action.

Mechanistic Deep Dive: Adrenergic and Imidazoline Receptor Systems

The dihydroimidazoline moiety strongly suggests that the primary targets for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride are likely to be adrenergic and/or imidazoline receptors. These receptor systems are crucial in regulating a multitude of physiological processes, making them attractive targets for therapeutic intervention.

Adrenergic Receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. They are broadly classified into α and β subtypes.

  • α-Adrenergic Receptors :

    • α1-ARs : Primarily coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), typically leading to smooth muscle contraction.

    • α2-ARs : Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the central nervous system, presynaptic α2-ARs act as autoreceptors to inhibit the release of norepinephrine.[3]

  • β-Adrenergic Receptors : Coupled to Gs proteins, their activation stimulates adenylyl cyclase, increasing cAMP levels and activating protein kinase A (PKA).

Imidazoline Receptors (IRs) are a distinct class of receptors that recognize ligands with an imidazoline or related heterocyclic structure.[2] They are classified into at least two main subtypes:

  • I1-Imidazoline Receptors : Implicated in the central regulation of blood pressure. Their activation in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic outflow.[5]

  • I2-Imidazoline Receptors : These receptors are allosteric binding sites on monoamine oxidase (MAO) A and B and are also found on other proteins. Ligands targeting I2 receptors have shown potential in the treatment of chronic pain, neuroprotection, and psychiatric disorders.[2]

The signaling pathway for these receptors is a critical determinant of the physiological response to a ligand. The following diagram illustrates the canonical signaling cascades for α1, α2-adrenergic, and I1-imidazoline receptors.

Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic / I1-Imidazoline Receptor Pathway Ligand_a1 α1-Agonist AR_a1 α1-AR Ligand_a1->AR_a1 Gq Gq AR_a1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response_a1 Physiological Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response_a1 PKC_Activation->Cellular_Response_a1 Ligand_a2 α2-Agonist / I1-Agonist AR_a2_I1 α2-AR / I1-IR Ligand_a2->AR_a2_I1 Gi Gi AR_a2_I1->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cellular_Response_a2 Physiological Response (e.g., ↓ Sympathetic Outflow) PKA->Cellular_Response_a2

Canonical Signaling Pathways for Adrenergic and Imidazoline Receptors.

Comparative Analysis of Isoquinoline Derivatives

To provide a clear comparison, we will examine 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride alongside several other well-characterized isoquinoline derivatives with diverse pharmacological profiles.

Compound Structure Primary Mechanism of Action Key Experimental Data (Ki in nM) Therapeutic Potential
3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride Image of the chemical structure of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloridePredicted: Ligand for imidazoline and/or adrenergic receptors. Likely selective for I2-IR based on its isomer, BU226.Predicted: High affinity for I2-IR. Moderate to low affinity for α-ARs.Analgesia, Neuroprotection, Antidepressant
Papaverine Image of the chemical structure of PapaverineNon-selective phosphodiesterase (PDE) inhibitor, leading to increased levels of cAMP and cGMP. Also a non-specific calcium channel blocker.PDE10A (IC50) = 360 nMVasodilator, Spasmolytic
Debrisoquine Image of the chemical structure of DebrisoquineAdrenergic neuron blocking agent. It is taken up into the presynaptic neuron and displaces norepinephrine from storage vesicles.-Antihypertensive
(S)-Reticuline Image of the chemical structure of (S)-ReticulinePrecursor in the biosynthesis of many isoquinoline alkaloids. Exhibits some affinity for opioid and dopamine receptors.μ-opioid receptor (Ki) = 1,500 nM; δ-opioid receptor (Ki) = 2,300 nM; κ-opioid receptor (Ki) = 4,500 nMNeuroprotective
Berberine Image of the chemical structure of BerberineMultiple mechanisms including inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9), activation of AMP-activated protein kinase (AMPK), and antimicrobial activity.-Antidiabetic, Antihyperlipidemic, Antimicrobial

Note: The data for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride is predicted based on its structural similarity to known imidazoline receptor ligands.

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride , a series of in vitro and in vivo experiments are necessary. The following protocols provide a self-validating system for its characterization.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for various receptors, including α1, α2-adrenergic, and I1, I2-imidazoline receptors.

Methodology:

  • Membrane Preparation:

    • For α-adrenergic receptors, use membranes from cells stably expressing the human α1 or α2 receptor subtypes (e.g., HEK293 cells).

    • For I1-imidazoline receptors, use membranes from bovine adrenal chromaffin cells.

    • For I2-imidazoline receptors, use membranes from rabbit kidney or human platelets.

  • Assay Conditions:

    • Incubate the prepared membranes with a specific radioligand (e.g., [³H]Prazosin for α1, [³H]Rauwolscine for α2, [³H]Clonidine for I1, [³H]Idazoxan for I2) and varying concentrations of the test compound.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Receptor-Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis End End Data_Analysis->End

Workflow for Radioligand Binding Assays.
Functional Assays

Objective: To determine whether the test compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Methodology (Example for α2-Adrenergic Receptor):

  • Cell Culture: Use cells stably expressing the human α2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • cAMP Measurement:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Add varying concentrations of the test compound (for agonist activity) or a fixed concentration of an agonist (e.g., UK-14,304) in the presence of varying concentrations of the test compound (for antagonist activity).

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis:

    • For agonist activity, plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist activity, perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the agonist dose-response curve.

In Vivo Models

Objective: To assess the physiological effects of the test compound in a living organism.

Methodology (Example for Antihypertensive Effect):

  • Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Blood Pressure Measurement:

    • Implant telemetric devices for continuous monitoring of blood pressure and heart rate, or use the tail-cuff method for non-invasive measurements.

  • Drug Administration:

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion) at various doses.

    • Include a vehicle control group.

  • Data Collection and Analysis:

    • Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at baseline and at various time points after drug administration.

    • Analyze the data to determine the dose-dependent effects of the compound on cardiovascular parameters.

Conclusion

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride represents a promising scaffold for the development of novel therapeutics targeting adrenergic and, more likely, imidazoline receptors. Based on the pharmacology of its close structural analog, BU226, it is predicted to be a selective I2-imidazoline receptor ligand, suggesting potential applications in analgesia and neuroprotection. However, empirical validation through rigorous experimental protocols, such as those outlined in this guide, is essential to fully elucidate its pharmacological profile and therapeutic potential. The comparative analysis with other isoquinoline derivatives highlights the remarkable chemical diversity and broad range of biological activities achievable from this versatile heterocyclic core. Further investigation into this and related compounds is warranted to unlock their full potential in drug discovery.

References

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-81.
  • Touzeau, F., Arrault, A., Guillaumet, G., Scalbert, E., Pfeiffer, B., Rettori, M. C., Renard, P., & Mérour, J. Y. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 46(10), 1962–1979.
  • Munk, S. A., Harcourt, D., Ambrus, G., Denys, A., Gluchowski, C., Burke, J. A., Kharlamb, A. B., Manlapaz, C. A., Padillo, E. U., & Wheeler, L. A. (1996). Synthesis and evaluation of 2-[(5-methyl-2-benzofuranyl)methyl]-4,5-dihydro-1H-imidazole, a new, potent, and selective alpha 2-adrenoceptor agonist. Journal of Medicinal Chemistry, 39(19), 3533–3538.
  • Hudson, A. L., Gough, R., Tyacke, R., Lione, L., Lalies, M., Lewis, J., Husbands, S., Nutt, D., & Knight, C. (2001). Novel, selective, high-affinity ligands for the investigation of imidazoline receptors. Annals of the New York Academy of Sciences, 930, 7-19.
  • Karadigere Nagaraj, P., & Mahadeviah. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Kaur, H., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12069-12102.
  • Hain, M. C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • Bousquet, P., Feldman, J., & Schwartz, J. (1984). Central cardiovascular effects of alpha adrenergic drugs: differences between catecholamines and imidazolines. Journal of Pharmacology and Experimental Therapeutics, 230(1), 232-236.
  • Patil, P. N., Miller, D. D., & Trendelenburg, U. (1974). Molecular geometry and adrenergic drug activity. Pharmacological Reviews, 26(4), 323-392.
  • Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., Piergentili, A., Quaglia, W., Tayebati, S. K., & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841.
  • Dardonville, C., & Rozas, I. (2004). Imidazoline I2 ligands: a patent review.
  • Hamilton, C. A. (1992). Adrenergic and nonadrenergic effects of imidazoline and related antihypertensive drugs in the brain and periphery. American Journal of Hypertension, 5(4 Pt 2), 58S-63S.

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Comparative

A Comparative Guide to the Binding Affinity of Imidazoline I2 Receptor Ligands: Cross-Validation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline Hydrochloride Analogs

This guide provides a comprehensive analysis and cross-validation of the binding affinity of "3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride," a compound structurally related to the well-characterized imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and cross-validation of the binding affinity of "3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride," a compound structurally related to the well-characterized imidazoline I2 receptor ligand, BU224. Given the limited direct literature on the specifically named compound, this guide will leverage BU224 as a primary reference point for establishing a robust framework for binding affinity comparison. We will delve into the experimental methodologies, comparative data with other known I2 ligands, and the underlying scientific principles that govern these interactions. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics targeting imidazoline receptors.

Introduction: The Significance of Imidazoline I2 Receptors

Imidazoline receptors are a family of non-adrenergic binding sites that have garnered significant interest in pharmacology and drug discovery.[1] They are broadly classified into three main subtypes: I1, I2, and I3.[1] The I2 imidazoline receptors, in particular, are the focus of this guide. These receptors are predominantly located on the outer mitochondrial membrane and are considered to be allosteric binding sites on monoamine oxidase (MAO)-A and MAO-B.[1] Their activation has been implicated in a variety of physiological and pathological processes, including the modulation of pain, neuroprotection, and a potential role in neurodegenerative diseases such as Alzheimer's.[2][3]

The development of selective ligands for I2 receptors is a critical step in elucidating their precise physiological functions and therapeutic potential. "3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride" represents a structural motif characteristic of I2 receptor ligands. A close analog, BU224 (2-(4,5-dihydro-1H-imidazol-2-yl)quinoline), is a well-established, high-affinity ligand for the I2 binding site, often used as a research tool to probe I2 receptor function.[4][5] This guide will use BU224 and other key I2 ligands as benchmarks for a comparative analysis of binding affinity.

Principles of Binding Affinity and Cross-Validation

Binding affinity, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its receptor. A lower Kd or Ki value signifies a higher binding affinity. In drug discovery, high affinity is often a desirable characteristic, as it can lead to greater potency and selectivity.

Cross-validation of binding affinity is crucial to ensure the reliability and reproducibility of experimental data. This involves employing multiple, independent assay formats to measure the same binding interaction. Concordance between different methods strengthens the confidence in the determined affinity values and provides a more complete picture of the ligand-receptor interaction.

Experimental Methodologies for Determining Binding Affinity

A multi-faceted approach is essential for the rigorous determination of binding affinity. Here, we detail three commonly employed techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays

Radioligand binding assays are a classical and widely used method for quantifying receptor-ligand interactions. These assays involve the use of a radiolabeled ligand (e.g., [3H]-BU224) that binds to the target receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate cell membranes or tissue homogenates containing the I2 imidazoline receptors. Common sources include rabbit kidney or rat brain tissues.[3]

  • Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride or other comparators).

  • Separation: Separate the bound from the free radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The choice of radioligand is critical; it should have high affinity and selectivity for the target receptor. The use of a competition assay format allows for the determination of the affinity of unlabeled compounds.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (I2 Receptor Source) Incubation Incubation (Radioligand + Competitor) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events. It measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized.

Step-by-Step Protocol:

  • Chip Preparation: Immobilize the purified I2 imidazoline receptor or a relevant protein fragment (e.g., MAO) onto a sensor chip.

  • Analyte Injection: Flow a solution containing the test compound (analyte) over the chip surface at various concentrations.

  • Association & Dissociation: Monitor the binding (association phase) and subsequent unbinding (dissociation phase) of the analyte to the immobilized receptor in real-time.

  • Data Analysis: Fit the resulting sensorgrams to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Causality Behind Experimental Choices: SPR provides valuable kinetic information (on- and off-rates) in addition to affinity, which is not available from equilibrium-based assays like radioligand binding.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction.

Step-by-Step Protocol:

  • Sample Preparation: Place the purified I2 receptor protein in the sample cell and the test ligand in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the protein solution.

  • Heat Measurement: Measure the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the stoichiometry (n), binding constant (Ka = 1/Kd), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices: ITC is considered the gold standard for characterizing binding interactions as it is a direct, label-free, and in-solution measurement that provides a full thermodynamic signature of the binding event.

Comparative Binding Affinity Data

The following table summarizes the reported binding affinities of BU224 and other key I2 imidazoline receptor ligands. This data serves as a benchmark for evaluating the affinity of "3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride."

CompoundReceptor SubtypeKi (nM)Assay MethodReference Tissue/System
BU224 I22.1Radioligand BindingRabbit Brain
2-BFI I28.47Radioligand BindingRabbit Kidney
Idazoxan I2 / α2-adrenoceptor7.22 (for I2)Radioligand BindingRabbit Kidney
CR4056 I2596 (IC50)Radioligand BindingRat Whole Brain
Agmatine I2 / I1 / α2>10,000Radioligand BindingRabbit Kidney

Note: Data is compiled from various literature sources and assay conditions may vary.[3][4]

Signaling Pathways and Functional Implications

While the precise signaling pathways of I2 imidazoline receptors are still under investigation, their association with monoamine oxidases suggests a modulatory role in neurotransmitter metabolism.[3] Ligand binding to the I2 site on MAO may allosterically regulate its enzymatic activity, thereby influencing the levels of key neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.

I2_Signaling_Hypothesis Ligand I2 Ligand (e.g., BU224) I2_Receptor I2 Imidazoline Receptor (Allosteric site on MAO) Ligand->I2_Receptor Binds to MAO Monoamine Oxidase (MAO-A / MAO-B) I2_Receptor->MAO Allosterically modulates Neurotransmitters Neurotransmitter Metabolism (Dopamine, Serotonin, etc.) MAO->Neurotransmitters Regulates Cellular_Response Downstream Cellular Response (Neuroprotection, Analgesia) Neurotransmitters->Cellular_Response Influences

Caption: Hypothesized signaling pathway for I2 imidazoline receptor ligands.

Conclusion and Future Directions

The cross-validation of the binding affinity of "3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride" necessitates a rigorous and multi-pronged experimental approach. By employing techniques such as radioligand binding assays, SPR, and ITC, and comparing the results to established I2 ligands like BU224, a comprehensive and reliable binding profile can be established.

Future research should focus on elucidating the functional consequences of ligand binding. Does "3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride" act as an agonist, antagonist, or allosteric modulator at the I2 receptor? Answering this question will require functional assays that measure downstream effects, such as MAO activity or cellular responses in relevant disease models. A thorough understanding of both the binding affinity and functional activity is paramount for the successful development of novel I2-targeted therapeutics.

References

  • PubChem Compound Summary for CID 2724664, 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride. National Center for Biotechnology Information. [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta Pharmacologica Sinica, 38(5), 595-597. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 45494, Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3-nitrophenethyl)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • Özdoğan, A. S., & Aker, R. G. (2018). The imidazoline receptors and ligands in pain modulation. Agri: Agri (Algoloji) Dernegi'nin Yayin organidir, 30(4), 159-168. National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (2023, November 18). Imidazoline receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem Compound Summary for CID 76705, 3,4-Dihydroisoquinoline. National Center for Biotechnology Information. [Link]

  • Olarewaju, O. A., & Afolayan, A. J. (2022). Synthesis of 4,5-Dihydro-1H-[2][6]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 4059. National Center for Biotechnology Information. [Link]

  • Nutt, D. J., et al. (2001). Distribution of [3H]BU224, a Selective Imidazoline I(2) Binding Site Ligand, in Rat Brain. Neuropharmacology, 40(6), 849-857. [Link]

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Validation

Benchmarking "3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride" against a positive control

An objective, data-driven comparison of a novel compound against a known standard is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for benchmarking 3-(4,5-dihydro-1H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of a novel compound against a known standard is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for benchmarking 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride against a clinically relevant positive control, designed for researchers, pharmacologists, and drug development professionals.

As a Senior Application Scientist, my focus extends beyond mere procedural descriptions. This document elucidates the scientific rationale behind each experimental choice, outlines self-validating protocols to ensure data integrity, and is grounded in authoritative scientific literature to provide a trustworthy and expert-level resource.

Scientific Rationale: Understanding the Target and Test Article

The chemical structure of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, featuring a core imidazoline ring, strongly indicates an affinity for imidazoline receptors . These receptors represent a critical family of non-adrenergic binding sites involved in diverse physiological processes.[1]

There are three principal subtypes:

  • I₁-Imidazoline Receptor: Primarily located on the plasma membrane in the brainstem and kidney, its activation leads to an inhibition of the sympathetic nervous system, resulting in a decrease in blood pressure.[2][3] This makes it a key target for antihypertensive drugs.

  • I₂-Imidazoline Receptor: Found on the outer mitochondrial membrane, this receptor is implicated in a range of functions including pain modulation, neuroprotection, and psychiatric conditions.[4]

  • I₃-Imidazoline Receptor: Located in pancreatic β-cells, it plays a role in regulating insulin secretion.[5]

Given this context, the primary hypothesis is that our test compound acts as a ligand for I₁ and/or I₂ receptors. A thorough benchmarking process must therefore quantify its affinity and functional activity at these sites.

Strategic Selection of a Positive Control

A meaningful comparison requires a positive control with a well-characterized mechanism of action at the same biological target. For imidazoline receptor ligands, Clonidine is an archetypal, albeit non-selective, positive control.

Why Clonidine?

  • Dual Activity: Clonidine is a known agonist at both α₂-adrenergic and I₁-imidazoline receptors.[6][7] This dual profile allows for a nuanced comparison; a novel compound demonstrating higher selectivity for I₁-receptors over α₂-receptors would represent a significant advancement, as α₂-adrenergic activation is associated with undesirable side effects like sedation and dry mouth.[8]

  • Extensive Characterization: As a first-generation antihypertensive agent, clonidine has been extensively studied for decades, providing a vast body of literature and a reliable performance baseline.[6][7]

  • Clinical Relevance: Its established clinical use provides a direct translational context for the experimental data generated.

Alternative, more selective second-generation controls like Moxonidine or Rilmenidine could also be used, particularly if the primary goal is to benchmark against a highly I₁-selective agent.[9][10] However, for an initial comprehensive screen, Clonidine provides a broader comparative benchmark.

Experimental Design: A Dual-Assay Approach for Comprehensive Profiling

To build a complete pharmacological profile, we will employ a two-pronged experimental strategy: a binding assay to determine affinity and selectivity, and a functional assay to measure potency and efficacy.

Experiment 1: Competitive Radioligand Binding for Affinity and Selectivity

Causality and Rationale: The principle of a competitive binding assay is to measure how effectively a test compound competes with a high-affinity radiolabeled ligand for binding to the target receptor.[11][12] The resulting data allows for the calculation of the inhibition constant (Kᵢ), a direct measure of binding affinity. By performing this assay on multiple receptor subtypes (I₁, I₂, and α₂-adrenergic), we can quantitatively determine the compound's selectivity profile.

Experimental Workflow Diagram:

Caption: Workflow for the competitive radioligand binding assay.

Detailed Step-by-Step Protocol:

  • Receptor Preparation: Utilize commercially sourced membrane preparations from cell lines stably expressing human I₁-imidazoline, I₂-imidazoline, or α₂A-adrenergic receptors.

  • Reagent Preparation:

    • Radioligand: Use [³H]Clonidine for I₁ and α₂A receptors or [³H]Idazoxan for I₂ receptors, diluted in binding buffer to a final concentration approximately equal to its Kₔ.

    • Competitors: Prepare 10-point, 3-fold serial dilutions of both 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride and Clonidine.

  • Assay Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and competitor dilutions. Incubate at 25°C for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This step is critical for separating the receptor-bound radioligand from the free radioligand in the solution. Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. This conversion provides a true measure of affinity.

Anticipated Data Summary Table:

CompoundReceptorKᵢ (nM)I₁ Selectivity (vs. I₂)I₁ Selectivity (vs. α₂A)
Test Compound I₁-ImidazolineValueKᵢ(I₂)/Kᵢ(I₁)Kᵢ(α₂A)/Kᵢ(I₁)
I₂-ImidazolineValue
α₂A-AdrenergicValue
Clonidine I₁-ImidazolineValueKᵢ(I₂)/Kᵢ(I₁)Kᵢ(α₂A)/Kᵢ(I₁)
I₂-ImidazolineValue
α₂A-AdrenergicValue
Experiment 2: [³⁵S]GTPγS Functional Assay for Potency and Efficacy

Causality and Rationale: The I₁-imidazoline receptor is a G protein-coupled receptor (GPCR).[2] Upon agonist binding, it undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of its associated G protein, leading to downstream signaling. The [³⁵S]GTPγS binding assay directly measures this initial activation step.[13][14] We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated G proteins, allowing its accumulation to be quantified as a measure of receptor activation. This assay allows us to determine if our compound is an agonist and to measure its potency (EC₅₀) and efficacy (Eₘₐₓ).

Signaling Pathway Diagram:

G Agonist Agonist (Test Compound / Clonidine) Receptor I₁-Imidazoline Receptor (Inactive) Agonist->Receptor Binds Receptor_Active I₁-Imidazoline Receptor (Active) Receptor->Receptor_Active Activates G_Protein Gαi-GDP / Gβγ (Inactive Complex) Receptor_Active->G_Protein Catalyzes Exchange G_Protein_Active Gαi-[³⁵S]GTPγS (Active) G_Protein->G_Protein_Active [³⁵S]GTPγS binds GDP released G_BetaGamma Gβγ G_Protein->G_BetaGamma Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Inhibits

Caption: Agonist-induced activation of the I₁-receptor and G-protein cycle.

Detailed Step-by-Step Protocol:

  • Receptor Preparation: Use the same I₁-receptor expressing membrane preparation as in the binding assay.

  • Assay Setup: In a 96-well plate, combine the membranes, a fixed concentration of GDP (to ensure G proteins are in their inactive state), and serial dilutions of the test compound or Clonidine.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Quantification: Terminate the reaction and quantify the amount of bound [³⁵S]GTPγS using the same rapid filtration and scintillation counting method described for the binding assay.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound (in counts per minute) against the log concentration of the agonist.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation achieved).

Anticipated Data Summary Table:

CompoundPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % over basal)
Test Compound ValueValue
Clonidine ValueValue

Scientific Integrity: Self-Validating Protocols

The trustworthiness of the generated data is paramount. Each assay must incorporate a comprehensive set of controls to validate the results of every run:

  • Total Binding/Activity: Reaction containing only the radioligand and membranes (no competitor).

  • Non-Specific Binding (NSB): Reaction containing radioligand, membranes, and a saturating concentration of a known, non-radiolabeled ligand to block all specific binding. This measures the background signal.

  • Specific Binding: This is not a direct measurement but a critical calculation: Specific Binding = Total Binding - Non-Specific Binding. All competitor data is expressed as a percentage of this value.

  • Basal Activity (GTPγS Assay): Membranes and [³⁵S]GTPγS without any stimulating agonist. The Eₘₐₓ is expressed as the percentage increase over this basal level.

  • Positive Control: Running Clonidine in parallel with the test compound ensures that the assay system is performing as expected.

By rigorously applying these controls, the experimental system becomes self-validating, providing high confidence in the comparative data.

Concluding Remarks

This benchmarking guide provides a robust, logical, and scientifically-grounded framework for the preclinical evaluation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. By systematically assessing its binding affinity, selectivity, functional potency, and efficacy relative to the well-characterized agent Clonidine, researchers can generate the critical data needed to make informed decisions about its therapeutic potential. The combination of precise binding data with direct functional output will yield a comprehensive pharmacological dossier, clarifying the compound's mechanism of action and its potential advantages over existing chemical entities.

References

  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S9-S20. [Link unavailable]
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Comparative

Independent Verification of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride: A Comparative Guide to its Pharmacological Profile

This guide provides a comprehensive framework for the independent verification and pharmacological characterization of the novel compound, 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and pharmacological characterization of the novel compound, 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. Designed for researchers in drug discovery and pharmacology, this document outlines the scientific rationale and detailed methodologies for elucidating the compound's biological targets and functional effects, comparing them against established reference agents.

The structural motif of a 2-imidazoline moiety linked to an isoquinoline scaffold strongly suggests potential activity at imidazoline and α-adrenergic receptors. Its close structural analog, 2-(4,5-dihydroimidazol-2-yl)isoquinoline (BU226), is a known selective ligand for the I₂ imidazoline receptor. This guide, therefore, focuses on robust, self-validating experimental protocols to determine the binding affinity and functional activity of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride at these key receptor families.

Section 1: Pharmacological Rationale and Comparative Framework

The core hypothesis guiding this investigation is that 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride interacts with α₂-adrenergic and/or imidazoline receptors. The 4,5-dihydro-1H-imidazol-2-yl moiety is a well-established pharmacophore for these receptor classes. To provide a clear benchmark for the experimental results, we will compare the pharmacological profile of our target compound with three well-characterized ligands:

  • Clonidine: A classic α₂-adrenergic receptor agonist that also displays affinity for imidazoline I₁ receptors.

  • Dexmedetomidine: A highly potent and selective α₂-adrenergic receptor agonist.

  • Idazoxan: A potent α₂-adrenergic receptor antagonist that also exhibits high affinity for I₂ imidazoline receptors.

By comparing the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride with these standards, we can precisely define its selectivity and efficacy.

Section 2: Experimental Verification Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the integrity of the generated data.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Culture cells expressing target receptor (e.g., CHO-α₂A, HEK293-I₂-like) prep2 Homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge and resuspend pellet to isolate membrane fraction prep2->prep3 assay1 Incubate membrane prep with radioligand (e.g., [³H]-Clonidine for α₂, [³H]-Idazoxan for I₂) prep3->assay1 assay2 Add increasing concentrations of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;HCl assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 sep1 Rapidly filter mixture through glass fiber filters assay3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity on filters using a scintillation counter sep2->sep3 analysis1 Plot % displacement vs. log[compound] sep3->analysis1 analysis2 Calculate IC₅₀ using non-linear regression analysis1->analysis2 analysis3 Calculate Kᵢ using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α₂A-adrenergic receptor or Human Embryonic Kidney (HEK293) cells endogenously expressing I₂-like imidazoline receptors.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membranes (20-50 µg protein/well), a fixed concentration of the appropriate radioligand (e.g., [³H]-Clonidine for α₂A receptors, [³H]-Idazoxan for I₂ receptors), and a range of concentrations of the unlabeled test compound (3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride) or a reference compound.

    • For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of a known high-affinity unlabeled ligand (e.g., 10 µM phentolamine for α₂A, 10 µM idazoxan for I₂).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Counting:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay: Determining Agonist or Antagonist Activity

Activation of α₂-adrenergic receptors, which are Gᵢ-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A cAMP assay can therefore determine whether 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride acts as an agonist or an antagonist at these receptors.

Signaling Pathway: α₂-Adrenergic Receptor

G agonist α₂ Agonist (e.g., 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;HCl) receptor α₂-Adrenergic Receptor agonist->receptor Binds gi_protein Gᵢ Protein (α, β, γ subunits) receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response ↓ Cellular Response (e.g., ↓ Neurotransmitter Release) pka->cellular_response Phosphorylates

Caption: α₂-Adrenergic Receptor Signaling Pathway.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use CHO cells stably expressing the human α₂A-adrenergic receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride or a reference agonist (e.g., clonidine).

    • Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride or a reference antagonist (e.g., idazoxan).

    • Add a fixed concentration of a reference agonist (e.g., the EC₈₀ of clonidine) to all wells, along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For agonist activity: Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the compound concentration and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For antagonist activity: Plot the percentage of agonist-induced inhibition of cAMP against the logarithm of the compound concentration and determine the IC₅₀.

Section 3: Comparative Pharmacological Data

The following tables provide a template for summarizing the experimental data obtained for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride and comparing it with the reference compounds.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at α₂-Adrenergic and Imidazoline Receptors

Compoundα₂A-Adrenergic ReceptorI₂ Imidazoline ReceptorSelectivity Ratio (Kᵢ α₂A / Kᵢ I₂)
3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;HCl Experimental ValueExperimental ValueCalculated Value
Clonidine1 - 1050 - 200~0.05
Dexmedetomidine0.5 - 2> 10,000< 0.0002
Idazoxan2 - 101 - 5~1

Note: Literature values for reference compounds can vary depending on the experimental conditions.

Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM) at the α₂A-Adrenergic Receptor

CompoundAgonist EC₅₀ (cAMP Inhibition)Antagonist IC₅₀ (cAMP Inhibition)
3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;HCl Experimental ValueExperimental Value
Clonidine5 - 20Not Applicable
Dexmedetomidine1 - 5Not Applicable
IdazoxanNot Applicable10 - 50

Section 4: Interpretation of Results and Concluding Remarks

The data generated from these experiments will allow for a comprehensive pharmacological characterization of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride.

  • High affinity (low Kᵢ) at the α₂A-adrenergic receptor and a low EC₅₀ in the cAMP assay would classify the compound as a potent α₂A-adrenergic agonist.

  • High affinity for the α₂A-adrenergic receptor but a high IC₅₀ in the antagonist mode of the cAMP assay would indicate an α₂A-adrenergic antagonist profile.

  • High affinity for the I₂ imidazoline receptor with significantly lower affinity for the α₂A-adrenergic receptor would suggest a selective I₂ ligand.

  • Comparable affinities for both receptor types would characterize it as a mixed α₂-adrenergic/imidazoline ligand.

This guide provides a robust and scientifically rigorous approach to independently verify the effects of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride. By following these detailed protocols and comparing the results to established standards, researchers can confidently elucidate the pharmacological profile of this novel compound and determine its potential for further development.

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